IWP-O1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDQHBKIHQHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IWP-O1: A Technical Guide to its Mechanism of Action in the Wnt Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-O1 is a highly potent small molecule inhibitor of the Wnt signaling pathway. It functions by targeting Porcupine (PORCN), a crucial enzyme in the Wnt protein secretion process. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action: Inhibition of Porcupine (PORCN)
The primary molecular target of this compound is Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt proteins, a post-translational modification critical for their secretion and subsequent biological activity.[1][2]
This compound binds to PORCN and inhibits its enzymatic activity. By preventing the attachment of palmitoleate (B1233929) to a conserved serine residue on Wnt proteins, this compound effectively traps Wnt ligands within the cell, blocking their secretion into the extracellular space.[1][2] This cessation of Wnt secretion leads to the inhibition of both canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades in an autocrine and paracrine manner.
Downstream of Wnt ligand binding to its receptor complex (Frizzled and LRP5/6), signaling events are consequently suppressed. Treatment with this compound has been shown to effectively suppress the phosphorylation of key downstream signaling molecules, Dishevelled (Dvl2/3) and Low-density lipoprotein receptor-related protein 6 (LRP6).[1][2]
Quantitative Data
The potency of this compound has been determined in various cell-based assays. The following table summarizes the key quantitative data for this compound.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Wnt/β-catenin Reporter Assay | L-Wnt-STF | EC50 | 80 pM | [1][2][3][4][5][6][7] |
Signaling Pathway Diagrams
To visually represent the mechanism of action of this compound, the following diagrams illustrate the canonical Wnt signaling pathway and the point of intervention by the inhibitor.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
Wnt/β-catenin Reporter (TOPflash) Assay
This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the transcriptional activation of a TCF/LEF-responsive luciferase reporter.
-
Cell Line: L-Wnt-STF cells, which stably express a TCF/LEF-luciferase reporter and constitutively secrete Wnt3a.
-
Materials:
-
L-Wnt-STF cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
-
-
Protocol:
-
Seed L-Wnt-STF cells in a 96-well plate at a density of 2 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range for an EC50 determination would be from 1 pM to 1 µM. Include a vehicle control (DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control and plot the results to determine the EC50 value.
-
Wnt Secretion Assay
This assay assesses the effect of this compound on the secretion of Wnt proteins from producer cells.
-
Cell Line: HEK293T cells.
-
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmid for a tagged Wnt protein (e.g., Wnt3a-HA)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
Conditioned medium collection tubes
-
Western blot reagents (antibodies against the tag, e.g., anti-HA, and loading controls)
-
-
Protocol:
-
Seed HEK293T cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the Wnt3a-HA expression plasmid using a suitable transfection reagent.
-
After 6-8 hours, replace the transfection medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle control.
-
Incubate for 48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Lyse the cells in lysis buffer to obtain the cell lysate.
-
Analyze both the conditioned medium and the cell lysate for the presence of Wnt3a-HA by Western blotting. A decrease in Wnt3a-HA in the conditioned medium with a corresponding increase or no change in the cell lysate indicates inhibition of secretion.
-
Wnt Palmitoylation Assay (Acyl-Biotin Exchange)
This assay is used to determine if this compound inhibits the palmitoylation of Wnt proteins.
-
Cell Line: HEK293T cells.
-
Materials:
-
HEK293T cells transfected with a tagged Wnt protein (e.g., Wnt3a-Myc)
-
This compound (stock solution in DMSO)
-
Lysis buffer containing protease inhibitors
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (B1172632) (HAM)
-
Biotin-HPDP
-
Streptavidin-agarose beads
-
Western blot reagents (antibodies against the tag, e.g., anti-Myc)
-
-
Protocol:
-
Treat Wnt3a-Myc expressing HEK293T cells with this compound (e.g., 1 µM) or vehicle control for 24 hours.
-
Lyse the cells and block free thiol groups with NEM.
-
Divide the lysate into two aliquots. Treat one aliquot with hydroxylamine to cleave thioester bonds (palmitoylation) and the other with a control buffer.
-
Label the newly exposed thiol groups with Biotin-HPDP.
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Elute the captured proteins from the beads.
-
Analyze the eluates by Western blotting using an anti-Myc antibody. A reduced signal in the this compound-treated, hydroxylamine-positive sample compared to the vehicle control indicates inhibition of palmitoylation.
-
Experimental Workflow Diagram
References
- 1. Development of a triazole class of highly potent Porcn inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
The Cellular Target of IWP-O1: A Technical Guide to a Potent Wnt Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWP-O1 is a highly potent small-molecule inhibitor of the Wnt signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and disease, including cancer. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data are presented for clarity, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
The Cellular Target of this compound: Porcupine (PORCN)
The primary cellular target of this compound is Porcupine (PORCN) , a membrane-bound O-acyltransferase located in the endoplasmic reticulum.[1][2][3] PORCN plays an essential role in the maturation and secretion of all Wnt ligands.[4] It catalyzes the palmitoylation of a conserved serine residue on Wnt proteins, a crucial post-translational modification for their proper folding, secretion, and subsequent binding to Frizzled receptors on target cells.[1] By inhibiting PORCN, this compound effectively prevents the secretion of Wnt proteins, thereby blocking both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways at their origin.[4][5]
Mechanism of Action
This compound functions as a highly potent antagonist of the Wnt signaling pathway by directly inhibiting the enzymatic activity of PORCN.[6][7][8][9][10] This inhibition prevents the palmitoylation and subsequent secretion of Wnt ligands.[5][8] The lack of secreted Wnt proteins leads to the inactivation of the Wnt signaling cascade. In the canonical pathway, this results in the stabilization of the β-catenin destruction complex (composed of Axin, APC, GSK3β, and CK1α), leading to the phosphorylation and subsequent proteasomal degradation of β-catenin. Consequently, β-catenin is unable to translocate to the nucleus and activate TCF/LEF-mediated gene transcription.[4]
The inhibitory effect of this compound on Wnt signaling has been demonstrated by the suppression of downstream signaling events, including the phosphorylation of Dishevelled (Dvl) proteins (Dvl2 and Dvl3) and the Low-density lipoprotein receptor-related protein 6 (LRP6), which are key components of the Wnt receptor complex.[4][6][7][8][10]
Quantitative Pharmacological Data
This compound is characterized by its high potency in inhibiting Wnt signaling. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 80 pM | L-Wnt-STF | Wnt Signaling Reporter Assay | [4][6][7][8][9][10] |
| IC50 | 80 pM | L-Wnt-STF | Wnt Signaling Reporter Assay | [1][2] |
| Concentration for Dvl2/3 and LRP6 phosphorylation inhibition | 1 µM | HeLa cells | Western Blot | [2] |
Experimental Protocols
Wnt Signaling Reporter Assay (L-Wnt-STF Cells)
This assay is used to quantify the activity of the canonical Wnt signaling pathway. L-Wnt-STF cells are engineered to stably express a luciferase reporter gene under the control of a TCF/LEF-responsive promoter.
Methodology:
-
Cell Seeding: Seed L-Wnt-STF cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the inhibition of Wnt signaling and its effect on the reporter gene.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase readings to cell viability if necessary. The EC50 value is calculated by fitting the dose-response curve to a sigmoidal model.
Western Blot for Dvl and LRP6 Phosphorylation
This method is used to assess the phosphorylation status of key downstream components of the Wnt signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture HeLa cells or other suitable cell lines to sub-confluency. Treat the cells with this compound (e.g., 1 µM) or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated Dvl2/3 and phosphorylated LRP6. Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use antibodies against total Dvl2/3 and LRP6 as loading controls.
Visualizations
Wnt Signaling Pathway and this compound Inhibition
Caption: this compound inhibits PORCN, preventing Wnt secretion and subsequent signaling.
Experimental Workflow for this compound Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
IWP-O1: A Potent Inhibitor of Wnt Secretion - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway plays a crucial role in embryonic development, adult tissue homeostasis, and tumorigenesis. The secretion of Wnt proteins is a critical and highly regulated step in the activation of this pathway. IWP-O1 is a potent and specific small molecule inhibitor that blocks the secretion of all Wnt proteins by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on Wnt signaling, and detailed experimental protocols for its application in research and drug development.
Core Mechanism of Action: Inhibition of Porcupine (PORCN)
This compound functions as a highly potent inhibitor of Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum that is essential for the palmitoylation of Wnt proteins.[1][2] This post-translational lipid modification is a prerequisite for the binding of Wnt proteins to their cargo receptor, Wntless (WLS), and their subsequent transport to the cell surface for secretion.
By inhibiting PORCN, this compound prevents the attachment of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lack of lipidation traps Wnt proteins in the endoplasmic reticulum, thereby preventing their secretion and subsequent activation of Wnt signaling pathways in target cells.[3]
The inhibitory action of this compound leads to the downstream suppression of key events in Wnt signaling, including the phosphorylation of the Wnt co-receptor Low-density lipoprotein receptor-related protein 6 (LRP6) and the scaffolding protein Dishevelled (Dvl).[1][4]
Quantitative Data
The potency of this compound in inhibiting Wnt signaling has been quantified in various cellular assays. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| EC50 | L-Wnt-STF | 80 pM | [1][5] |
| Potency vs. LGK974 | L-Wnt-STF | 2.5 times more active | [1] |
Table 1: In Vitro Potency of this compound
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. protocols.io [protocols.io]
- 2. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling IWP-O1: A Technical Guide to a Potent Wnt Signaling Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the biochemical properties of IWP-O1, a highly potent small molecule inhibitor of the Wnt signaling pathway. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, quantitative biochemical data, and methodologies for key experimental assessments.
Core Biochemical Properties and Mechanism of Action
This compound is a highly effective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of Wnt ligands.[1][2] By targeting PORCN, this compound effectively prevents the maturation and release of Wnt proteins from the endoplasmic reticulum, thereby blocking the initiation of both canonical and non-canonical Wnt signaling cascades.[1] This upstream inhibition leads to the suppression of downstream signaling events, including the phosphorylation of Dishevelled (Dvl) proteins (Dvl2 and Dvl3) and the Wnt co-receptor Low-density lipoprotein receptor-related protein 6 (LRP6).[1][3]
The compound exhibits remarkable potency, with a reported half-maximal effective concentration (EC50) of 80 pM in a cell-based Wnt signaling reporter assay using L-Wnt-STF cells.[1][2][3] Furthermore, this compound has demonstrated significantly improved metabolic stability in murine liver S9 fractions and plasma compared to other Porcupine inhibitors, making it a valuable tool for in vivo studies.[1]
Quantitative Biochemical Data
The following table summarizes the key quantitative parameters that define the biochemical activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 80 pM | L-Wnt-STF cells | [1][2][3] |
Experimental Protocols
Detailed methodologies for assessing the biochemical effects of this compound are crucial for reproducible research. The following sections outline generalized protocols for key experiments.
Wnt Signaling Reporter Assay (L-Wnt-STF Cells)
This protocol describes a cell-based assay to quantify the inhibition of Wnt signaling by this compound using a Wnt-responsive reporter cell line.
Objective: To determine the EC50 of this compound in inhibiting Wnt signaling.
Materials:
-
L-Wnt-STF cells (stably expressing a Wnt-responsive luciferase reporter)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed L-Wnt-STF cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add the diluted this compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Western Blot for Dvl2/3 and LRP6 Phosphorylation (HeLa Cells)
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation status of key Wnt signaling components.
Objective: To qualitatively or quantitatively measure the inhibition of Dvl2/3 and LRP6 phosphorylation by this compound.
Materials:
-
HeLa cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Wnt3a conditioned medium (optional, for pathway stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Dvl2/3, anti-total-Dvl2/3, anti-phospho-LRP6 (Ser1490), anti-total-LRP6, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 24 hours).[4] If stimulating the pathway, add Wnt3a conditioned medium for the last few hours of incubation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Densitometrically quantify the bands for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Porcupine Inhibitor IWP-O1: A Technical Guide to its Effect on Dvl2/3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effect of IWP-O1, a potent and specific inhibitor of the membrane-bound O-acyltransferase Porcupine (PORCN), on the phosphorylation of Dishevelled-2 (Dvl2) and Dishevelled-3 (Dvl3). By inhibiting PORCN, this compound prevents the palmitoylation and subsequent secretion of Wnt ligands, leading to the attenuation of Wnt signaling. A key downstream consequence of this inhibition is the suppression of Dvl2 and Dvl3 phosphorylation, crucial events in the propagation of both canonical and non-canonical Wnt pathways. This document summarizes the available quantitative data, provides detailed experimental protocols for assessing this effect, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt proteins, a critical post-translational modification that is necessary for their secretion and biological activity.[1][2][3] By inhibiting PORCN, this compound effectively traps Wnt ligands in the producer cells, thereby blocking their interaction with Frizzled receptors on target cells and inhibiting all downstream Wnt signaling events.[1][2][3] this compound has demonstrated high potency, with an EC50 of 80 pM in a Wnt signaling reporter assay.[1][2][3]
Dishevelled (Dvl) is a key scaffolding protein in the Wnt signaling pathway, and its phosphorylation is a critical event that is induced upon Wnt ligand binding to its receptor complex. This phosphorylation event is associated with the activation of downstream signaling cascades. This compound has been shown to effectively suppress the phosphorylation of both Dvl2 and Dvl3.[1][2][3]
Quantitative Data on the Effect of this compound on Dvl2/3 Phosphorylation
| Compound | Target | Cell Line | Concentration | Duration | Effect on Dvl2/3 Phosphorylation | Reference |
| This compound | PORCN | HeLa | 1 µM | Not Specified | Effective suppression of Dvl2/3 phosphorylation. | [1][2][3] |
| IWP compounds | PORCN | L-Wnt-STF | 5 µM | 24 hours | Blocked Dvl2 phosphorylation. | [4] |
Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for this compound, leading to the inhibition of Dvl phosphorylation.
Figure 1: The Wnt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Western Blot Analysis of Dvl2/3 Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on Dvl2/3 phosphorylation by Western blot. Optimization of antibody concentrations and incubation times may be required.
4.1.1. Materials
-
Cell line with active Wnt signaling (e.g., L-Wnt-STF, HeLa)
-
This compound (solubilized in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Dvl2 (total)
-
Rabbit anti-Dvl3 (total)
-
Mouse anti-phospho-Dvl2 (specific for the phosphorylated form, often detected by a mobility shift)
-
Mouse anti-phospho-Dvl3 (specific for the phosphorylated form, often detected by a mobility shift)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
4.1.2. Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
4.1.3. Data Analysis
-
Phosphorylated Dvl is often observed as a slower-migrating band compared to the unphosphorylated form.
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated Dvl band to the total Dvl band or a loading control.
-
Compare the levels of phosphorylated Dvl in this compound-treated samples to the vehicle control.
Mass Spectrometry Analysis of Dvl2/3 Phosphorylation
Mass spectrometry provides a more detailed and quantitative analysis of phosphorylation sites.
4.2.1. Conceptual Workflow
-
Sample Preparation: Treat cells with this compound or vehicle as described for Western blotting. Lyse cells and perform immunoprecipitation to enrich for Dvl2 and/or Dvl3.
-
Proteolytic Digestion: Digest the immunoprecipitated proteins with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify phosphopeptides using specialized software. Compare the abundance of specific phosphopeptides between this compound-treated and control samples.
Visualizations
Experimental Workflow for Western Blot Analysis
Figure 2: Workflow for assessing Dvl2/3 phosphorylation by Western blot.
Logical Relationship of this compound's Effect
Figure 3: Logical flow of this compound's mechanism leading to reduced Dvl2/3 phosphorylation.
Conclusion
This compound serves as a valuable tool for studying the intricacies of Wnt signaling. Its ability to potently and specifically inhibit PORCN provides a clear mechanism for shutting down Wnt ligand secretion. The consequent reduction in Dvl2 and Dvl3 phosphorylation is a reliable downstream marker of this compound's activity. While further studies are needed to provide more detailed quantitative metrics of this inhibition, the methodologies outlined in this guide offer a robust framework for researchers to investigate the impact of this compound and other PORCN inhibitors on this critical signaling event. This technical guide provides the foundational knowledge and experimental approaches necessary for professionals in research and drug development to effectively study the role of this compound in modulating Dvl2/3 phosphorylation and its implications for Wnt-dependent cellular processes.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: The Impact of IWP-O1 on LRP6 Phosphorylation
Abstract
The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. A key activation event in the canonical Wnt pathway is the phosphorylation of the Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6) co-receptor. This phosphorylation initiates a downstream cascade leading to the stabilization of β-catenin and the activation of Wnt target genes. This compound is a potent small molecule inhibitor that modulates this pathway. This technical guide provides a detailed examination of the mechanism by which this compound affects LRP6 phosphorylation, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction to the Canonical Wnt Signaling Pathway and LRP6
The canonical Wnt/β-catenin signaling pathway is initiated when a Wnt ligand binds to a receptor complex composed of a Frizzled (Fzd) family receptor and the LRP6 co-receptor.[1] In the absence of a Wnt signal, a "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
Upon Wnt binding, a conformational change in the receptor complex leads to the recruitment of the Dishevelled (Dvl) protein and the formation of a "signalosome".[2] This event is critical as it triggers the phosphorylation of the intracellular domain of LRP6 at multiple PPSPXS motifs by kinases, primarily GSK3 and CK1γ.[3][4] This phosphorylation of LRP6 is a crucial activation step; the phosphorylated LRP6 intracellular domain acts as a scaffold, recruiting Axin from the destruction complex.[3][5] This sequestration and inhibition of the destruction complex prevents β-catenin phosphorylation, allowing it to accumulate in the cytoplasm, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes.
This compound: A Potent Inhibitor of Wnt Secretion
This compound is a highly potent small molecule inhibitor of the Wnt pathway.[6][7] Its mechanism of action is not a direct inhibition of LRP6 or its kinases, but rather an upstream blockade of Wnt ligand secretion. This compound targets Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum.[8][9]
PORCN is essential for the maturation and secretion of all 19 human Wnt proteins. It catalyzes the palmitoleoylation of a conserved serine residue on Wnt ligands. This lipid modification is indispensable for the proper trafficking, secretion, and subsequent binding of Wnt proteins to their Fzd receptors.[9] By inhibiting PORCN, this compound effectively prevents Wnt proteins from being secreted by producer cells.[6][7]
Mechanism: How this compound Indirectly Suppresses LRP6 Phosphorylation
The effect of this compound on LRP6 phosphorylation is a direct downstream consequence of its primary function as a PORCN inhibitor. The sequence of events is as follows:
-
Inhibition of PORCN: this compound binds to and inhibits the enzymatic activity of PORCN.
-
Blockade of Wnt Palmitoleoylation: Without functional PORCN, newly synthesized Wnt proteins are not palmitoleoylated.
-
Prevention of Wnt Secretion: Un-acylated Wnt proteins are retained within the endoplasmic reticulum and are not secreted into the extracellular space.
-
Absence of Receptor Activation: In the absence of secreted Wnt ligands, the Fzd/LRP6 receptor complex on target cells remains unbound and inactive.
-
Suppression of LRP6 Phosphorylation: Without the Wnt-induced signalosome formation, the recruitment of GSK3 and CK1γ to the LRP6 intracellular domain does not occur. Consequently, LRP6 is not phosphorylated.[6][7][10]
Therefore, this compound acts as a powerful, indirect suppressor of LRP6 phosphorylation by starving the receptor complex of its activating ligand. This leads to the inhibition of the entire downstream canonical Wnt cascade.
Quantitative Data
The potency of this compound has been quantified in various cellular assays. The key data points are summarized below.
| Parameter | Compound | Value | Cell Line | Assay Type | Reference |
| EC50 | This compound | 80 pM | L-Wnt-STF | Wnt Signaling Reporter Assay | [6][7][10] |
| EC50 | LGK974 (comparator) | ~200 pM | L-Wnt-STF | Wnt Signaling Reporter Assay | [7] |
| Effective Concentration | This compound | 1 µM | HeLa | Dvl2/3 Phosphorylation Assay | [8] |
Table 1: Summary of this compound Potency. This table highlights the exceptional picomolar potency of this compound in inhibiting Wnt signaling.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Canonical Wnt signaling pathway activation.
Caption: Mechanism of this compound action on the Wnt pathway.
Experimental Workflow
Caption: Western blot workflow for LRP6 phosphorylation.
Experimental Protocols
Protocol: Western Blot Analysis of LRP6 Phosphorylation
This protocol provides a standard method for assessing the effect of this compound on Wnt-induced LRP6 phosphorylation in a cell-based assay.
A. Materials and Reagents
-
Cell Line: HeLa or HEK293T cells
-
Media: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Stimulus: Wnt3a conditioned media (or recombinant Wnt3a)
-
Inhibitor: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Antibodies:
-
Primary: Rabbit anti-phospho-LRP6 (Ser1490), Rabbit anti-LRP6 (total), Mouse anti-β-actin
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
-
Reagents: PBS, BSA or non-fat dry milk, PVDF membrane, ECL Western Blotting Substrate, BCA Protein Assay Kit
B. Procedure
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO vehicle control for 1 hour.
-
Stimulate cells with Wnt3a conditioned media for 60-90 minutes. A non-stimulated control well should be maintained.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate media and wash wells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel.
-
Run the gel and subsequently transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-LRP6 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the resulting chemiluminescence using a digital imager.
-
To analyze, strip the membrane and re-probe for total LRP6 and β-actin (as a loading control).
-
Quantify the band intensities using image analysis software. The level of LRP6 phosphorylation is determined by the ratio of the phospho-LRP6 signal to the total LRP6 signal.
-
Conclusion
This compound is a powerful tool for studying Wnt signaling and a promising therapeutic candidate for Wnt-driven diseases. Its mechanism of action, while profoundly affecting LRP6 phosphorylation, is indirect. By targeting the essential Wnt-modifying enzyme PORCN, this compound effectively halts the secretion of Wnt ligands, thereby preventing the initiation of Wnt signaling at the cell surface. This leads to a robust suppression of LRP6 phosphorylation, demonstrating a clear and potent method for inhibiting the canonical Wnt pathway. Understanding this upstream mechanism is crucial for the design and interpretation of experiments involving this compound and for the development of novel Wnt pathway-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt induces LRP6 signalosomes and promotes dishevelled-dependent LRP6 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Lrp6 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Initiation of Wnt signaling: control of Wnt coreceptor Lrp6 phosphorylation/activation via frizzled, dishevelled and axin functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Structural basis for Porcupine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
IWP-O1: A Technical Guide to a High-Potency Wnt Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWP-O1 is a highly potent and specific small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of all Wnt ligands. By preventing the palmitoylation of Wnt proteins, this compound effectively abrogates Wnt signaling, a pathway fundamental to embryonic development, tissue homeostasis, and implicated in the pathogenesis of numerous cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols for the characterization of this compound's biological activity and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The Wnt signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and migration. Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. Wnt proteins, the signaling ligands of this cascade, undergo essential post-translational modifications, including palmitoylation by the enzyme Porcupine (PORCN), which is a prerequisite for their secretion and subsequent interaction with Frizzled receptors on target cells.
This compound emerged from a high-throughput screen and subsequent lead optimization as a potent inhibitor of PORCN. Its discovery has provided a valuable chemical tool for studying the biological roles of Wnt signaling and a promising scaffold for the development of novel anti-cancer therapeutics.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting PORCN in the endoplasmic reticulum. This inhibition prevents the attachment of a palmitoleoyl group to a conserved serine residue on Wnt proteins. Without this lipid modification, Wnt proteins are retained within the cell and are not secreted, thus preventing the activation of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in an autocrine and paracrine manner. The downstream consequences of PORCN inhibition by this compound include the suppression of Dishevelled (Dvl) and Low-density lipoprotein receptor-related protein 6 (LRP6) phosphorylation, key events in the activation of the canonical Wnt pathway.
Figure 1: Mechanism of action of this compound in the Wnt signaling pathway.
Quantitative Data
This compound is a highly potent inhibitor of Wnt signaling, demonstrating activity at picomolar concentrations. Its efficacy has been characterized in various cell-based assays, with key quantitative data summarized below.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | L-Wnt-STF | Wnt/β-catenin Reporter Assay | 80 pM | [1] |
| Comparative Potency | L-Wnt-STF | Wnt/β-catenin Reporter Assay | 2.5x more active than LGK974 | [1] |
| Effect on Dvl2/3 Phosphorylation | HeLa | Western Blot | Effective suppression | [1][2] |
| Effect on LRP6 Phosphorylation | HeLa | Western Blot | Effective suppression | [1][2] |
Experimental Protocols
Wnt/β-catenin Reporter Assay (L-Wnt-STF Cell Line)
This protocol describes the use of the L-Wnt-STF cell line, which stably expresses a Wnt-responsive luciferase reporter (TOP-Flash), to quantify the inhibitory activity of this compound on the canonical Wnt signaling pathway.
Materials:
-
L-Wnt-STF cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed L-Wnt-STF cells into a 96-well plate at a density of ~5 x 103 cells per well and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in cell culture medium. A typical dose-response curve might include concentrations ranging from 1 pM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add the this compound dilutions or vehicle control.
-
Incubate the plate for 24 hours.[3]
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control and plot the results to determine the EC50 value.
Figure 2: Experimental workflow for the Wnt/β-catenin reporter assay.
Western Blot for Dvl2/3 and LRP6 Phosphorylation
This protocol details the procedure to assess the effect of this compound on the phosphorylation status of key Wnt signaling intermediates, Dvl2/3 and LRP6.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Dvl2/3
-
Anti-total-Dvl2/3
-
Anti-phospho-LRP6 (Ser1490)[4]
-
Anti-total-LRP6
-
Anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[3]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Discovery and Development
This compound was developed through a systematic optimization of a lead compound identified in a high-throughput screen for inhibitors of Wnt signaling. The core structure features a 1,2,3-triazole, which contributes to its enhanced metabolic stability in murine liver S9 fractions and plasma compared to earlier generation inhibitors.[1] The structure-activity relationship (SAR) studies focused on modifying the aryl amide and heteroaromatic ring moieties to improve potency and pharmacokinetic properties. While detailed SAR data for the this compound series is not extensively published in the public domain, the significant increase in potency from nanomolar to picomolar ranges highlights the success of the optimization strategy.
Conclusion
This compound is a powerful and selective research tool for the interrogation of Wnt signaling pathways. Its high potency and improved metabolic stability make it suitable for both in vitro and in vivo studies. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its effective use by researchers in the fields of cancer biology, developmental biology, and regenerative medicine. Further investigation into the therapeutic potential of this compound and its analogs is warranted.
References
- 1. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-LRP6 (Ser1490) Antibody | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Optimal Working Concentration of IWP-O1 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-O1 is a potent and specific inhibitor of the Porcupine (PORCN) enzyme, a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of Wnt ligands. By targeting PORCN, this compound effectively blocks the Wnt signaling pathway, which is pivotal in embryonic development, tissue homeostasis, and the progression of various diseases, including cancer. With an EC50 of 80 pM in L-Wnt-STF cells, this compound demonstrates high potency in inhibiting Wnt signaling.[1][2][3] This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound in various in vitro experimental settings.
Mechanism of Action
This compound functions by preventing the secretion of Wnt proteins, thereby inhibiting the activation of both canonical and non-canonical Wnt signaling pathways. In the canonical pathway, the absence of Wnt ligand binding to its receptor complex (Frizzled/LRP5/6) leads to the degradation of β-catenin. By blocking Wnt secretion, this compound treatment results in the suppression of downstream signaling events, including the phosphorylation of Dishevelled (Dvl) and Low-density lipoprotein receptor-related protein 6 (LRP6), and the subsequent accumulation and nuclear translocation of β-catenin.[2]
Optimal Working Concentrations of this compound
The optimal working concentration of this compound is highly dependent on the cell type, assay, and experimental duration. The following table summarizes reported effective concentrations in various in vitro models. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
| Cell Type/System | Application | Effective Concentration | Reference |
| L-Wnt-STF Cells | Wnt Reporter Assay | 80 pM (EC50) | [1][2][3] |
| HeLa Cells | Suppression of Dvl2/3 and LRP6 Phosphorylation | 1 µM | [3] |
| Triple-Negative Breast Cancer (TNBC) Cell Lines (BT-549, MDA-MB-231, HCC-1143, HCC-1937) | Cell Proliferation Assay (using IWP-4, a related compound) | 1 - 5 µM | [4] |
| Human Pluripotent Stem Cells (hPSCs) | Cardiac Differentiation (using IWP-2, a related compound) | 5 µM | [5] |
| Colorectal Cancer Organoids with RNF43 mutation | Inhibition of Organoid Growth (using IWP-2, a related compound) | Not specified | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.325 mg of this compound (Molecular Weight: 432.48 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the optimal concentration of this compound using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Wnt Reporter Assay
This protocol is for measuring the inhibition of Wnt signaling using a TCF/LEF luciferase reporter assay.
Materials:
-
Cells (e.g., HEK293T or a cell line of interest)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
A constitutively expressed Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
This compound stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells in a 24- or 96-well plate with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
Wnt Pathway Activation and this compound Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned medium or CHIR99021 to activate the Wnt pathway. Concurrently, treat the cells with a range of this compound concentrations (e.g., 1 pM to 1 µM).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the untreated control. Plot the fold change against the this compound concentration to determine the IC50.
Western Blot Analysis of β-Catenin
This protocol describes how to assess the effect of this compound on β-catenin levels.
Materials:
-
Cells and culture reagents
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer, boil, and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the β-catenin levels to the loading control.
Conclusion
This compound is a highly effective inhibitor of the Wnt signaling pathway with applications in various in vitro models. The optimal working concentration of this compound is cell-type and assay-dependent, necessitating empirical determination through dose-response studies. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies of Wnt signaling in development and disease.
References
- 1. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Application Progress of Organoids in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Preparation of IWP-O1 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-O1 is a potent and specific small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN mediates the palmitoylation of Wnt ligands, a critical post-translational modification essential for their secretion and subsequent activation of Wnt signaling pathways.[3] By inhibiting PORCN, this compound effectively blocks the secretion of Wnt proteins, thereby suppressing Wnt-dependent signaling cascades.[4] This makes this compound an invaluable tool for investigating the roles of Wnt signaling in various biological processes, including embryogenesis, tissue regeneration, and disease states like cancer.
Accurate preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the solubilization, storage, and handling of this compound in Dimethyl Sulfoxide (DMSO).
Physicochemical and Solubility Data
A comprehensive summary of the quantitative data for this compound is presented below. Solubility can vary between suppliers and batches; it is recommended to use fresh, anhydrous DMSO for optimal dissolution.[5]
| Property | Value | Citations |
| Molecular Formula | C₂₆H₂₀N₆O | [6][7][8] |
| Molecular Weight | 432.48 g/mol | [1][6][7][8][9] |
| CAS Number | 2074607-48-8 | [1][2][7][8] |
| Appearance | White to beige powder | |
| Purity | ≥98% | |
| Solubility in DMSO | Varies by source, reported values include: 60 mg/mL (138.73 mM)[6], 79 mg/mL (182.66 mM)[8], 86 mg/mL (198.85 mM)[5], 125 mg/mL (289.03 mM)[4] | [4][5][6][8] |
| Stock Solution Storage | -20°C: up to 1 month. -80°C: up to 1 year. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. | [4][5][6] |
| EC₅₀ | 80 pM in L-Wnt-STF cells | [1][4][6] |
Experimental Protocols
Materials Required
-
This compound powder
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or light-protecting microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional, to aid dissolution)
-
Sonicator (optional, to aid dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Calculation for Stock Solution Preparation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight (432.48 g/mol )
Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:
-
Mass (mg) = 10 mM x 1 mL x 0.43248 mg/µL
-
Mass (mg) = 4.3248 mg
Therefore, 4.32 mg of this compound powder is needed to make 1 mL of a 10 mM stock solution.
Step-by-Step Protocol for Preparing a 10 mM Stock Solution
-
Preparation: Before starting, gently tap the vial containing the this compound powder to ensure all the material is at the bottom.[3] Perform all subsequent steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh 4.32 mg of this compound powder and place it in a sterile microcentrifuge tube or cryovial.
-
Solvent Addition: Add 1 mL of anhydrous/sterile DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be formed.
-
Aiding Dissolution (if necessary): If the compound does not dissolve completely, gentle warming of the solution in a 37°C water bath for 3-5 minutes or brief sonication can facilitate dissolution.[3][6] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected tubes.[6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5][6] When ready to use, thaw an aliquot at room temperature or 37°C.[3]
Note on Final DMSO Concentration: For most cell culture experiments, the final concentration of DMSO in the media should not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]
Visualizations
Wnt Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical Wnt signaling pathway and highlights the inhibitory action of this compound on Porcupine, which prevents Wnt protein secretion.
Caption: this compound inhibits PORCN, preventing Wnt palmitoylation and secretion.
Experimental Workflow: this compound Stock Solution Preparation
This workflow diagram provides a clear, step-by-step visual guide for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. biocat.com [biocat.com]
- 2. caymanchem.com [caymanchem.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. adooq.com [adooq.com]
- 9. Buy this compound | >98% [smolecule.com]
Application Notes and Protocols for IWP-O1 In Vivo Formulation in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-O1 is a highly potent and specific small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of Wnt signaling pathways.[1] Dysregulation of the Wnt signaling cascade is implicated in the progression of various cancers and other diseases. This compound exhibits a high potency with an EC50 of 80 pM in a Wnt signaling reporter assay.[1] Notably, it possesses significantly improved metabolic stability in murine liver S9 fractions and plasma compared to other inhibitors, making it a suitable candidate for in vivo studies in mouse models.[1]
These application notes provide detailed protocols for the formulation and administration of this compound in mouse models for preclinical research, based on established supplier recommendations and data from functionally similar Porcupine inhibitors.
Mechanism of Action: Wnt Signaling Inhibition
This compound targets PORCN in the endoplasmic reticulum, preventing the attachment of palmitoleate (B1233929) to Wnt proteins. This modification is indispensable for the binding of Wnt ligands to their carrier protein, Wntless (WLS), and their subsequent secretion from the cell. By inhibiting this process, this compound effectively blocks the entire Wnt signaling cascade, including both the canonical (β-catenin-dependent) and non-canonical pathways.
Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
| Parameter | Value | Reference |
| EC50 (Wnt Signaling) | 80 pM | [1] |
| Molecular Weight | 432.48 g/mol | |
| Formula | C₂₆H₂₀N₆O |
| Solubility in DMSO | Solubility in Ethanol | Solubility in Water |
| ≥ 86 mg/mL | ≥ 86 mg/mL | Insoluble |
In Vivo Formulation Protocols
Due to its lipophilic nature, this compound requires a specific vehicle for in vivo administration. The choice of formulation depends on the desired route of administration (e.g., oral gavage, intraperitoneal injection). It is recommended to prepare fresh solutions for each use.
Table 1: Formulation for Intraperitoneal (IP) Injection
| Component | Percentage | Volume for 1 mL | Purpose |
| DMSO | 5-10% | 50-100 µL | Primary Solvent |
| PEG300 | 40% | 400 µL | Co-solvent/Vehicle |
| Tween 80 | 5% | 50 µL | Surfactant/Emulsifier |
| Saline (0.9% NaCl) or ddH₂O | 45-50% | 450-500 µL | Diluent |
Table 2: Formulation for Oral Gavage
| Component | Percentage | Volume for 1 mL | Purpose |
| DMSO | 5-10% | 50-100 µL | Primary Solvent |
| Corn Oil | 90-95% | 900-950 µL | Vehicle |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20-40 mg/mL). Ensure the powder is completely dissolved. Gentle warming or vortexing may be applied.
-
In a sterile tube, add the required volume of PEG300.
-
Add the calculated volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add the required volume of Tween 80 and mix until the solution is homogeneous.
-
Finally, add the sterile saline or ddH₂O to reach the final desired volume and concentration. Mix well.
-
The final solution should be clear. If precipitation occurs, adjust the solvent ratios or sonicate briefly. Use the formulation immediately after preparation.
Protocol 2: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes and gavage needles
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-20 mg/mL).
-
In a sterile tube, add the required volume of corn oil.
-
Add the calculated volume of the this compound DMSO stock solution to the corn oil.
-
Vortex or mix thoroughly to create a uniform suspension.
-
Use the formulation immediately after preparation.
Generalized Experimental Workflow for an In Vivo Efficacy Study
The following workflow outlines a typical experiment to evaluate the efficacy of this compound in a subcutaneous tumor xenograft mouse model.
Recommended Protocol for a Xenograft Mouse Model Study
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
Tumor Cell Implantation:
-
Harvest cancer cells known to be dependent on Wnt signaling.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
Treatment Protocol:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Based on studies of similar Porcupine inhibitors, a starting dose of 3-10 mg/kg administered via oral gavage once or twice daily is recommended. A dose-response study is advised to determine the optimal dosage for the specific cancer model.
-
Treat for a predetermined period (e.g., 14-28 days).
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health status regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic studies, such as Western blotting for β-catenin or qPCR for Wnt target genes like Axin2, to confirm target engagement.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the formulation, dosage, and administration schedule for their specific mouse model and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for IWP-O1 in HeLa Cell Wnt Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is implicated in various diseases, notably cancer. IWP-O1 is a potent and specific small molecule inhibitor of the Wnt signaling pathway. It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][2] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt proteins, thereby shutting down both canonical and non-canonical Wnt signaling cascades.[2]
These application notes provide detailed protocols for utilizing this compound to study Wnt signaling in HeLa cells, a widely used human cervical cancer cell line. The protocols cover the TCF/LEF luciferase reporter assay for quantifying canonical Wnt pathway activity and Western blotting for assessing the phosphorylation status of key downstream signaling components.
Mechanism of Action of this compound
This compound is a highly potent inhibitor of Porcupine (PORCN), with a reported EC50 of 80 pM in L-Wnt-STF cells.[3][4] Its mechanism of action involves the prevention of Wnt protein secretion. In HeLa cells, this compound has been shown to effectively suppress the phosphorylation of Dishevelled-2/3 (Dvl2/3) and the Wnt co-receptor Low-density lipoprotein receptor-related protein 6 (LRP6), which are key downstream events in the Wnt signaling cascade.[1][3]
References
- 1. Timing of Wnt Inhibition Modulates Directed Differentiation of Medial Ganglionic Eminence Progenitors from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for IWP-O1 in Organoid Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
IWP-O1 is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling pathways, which are crucial regulators of stem cell maintenance, proliferation, and differentiation. This property makes this compound an invaluable tool in organoid culture, allowing for the precise manipulation of developmental processes and the study of Wnt-dependent diseases. These application notes provide detailed protocols and guidelines for the use of this compound in various organoid systems.
Mechanism of Action
Wnt proteins are lipid-modified signaling molecules that are secreted from cells to activate receptor-mediated signaling cascades in neighboring cells. The addition of a palmitoleoyl group to a conserved serine residue is critical for their secretion and activity. This modification is catalyzed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum. This compound specifically targets and inhibits PORCN, thereby preventing the acylation of Wnt ligands. As a result, Wnt proteins are retained within the cell and are not secreted, leading to a comprehensive blockade of all Wnt-dependent signaling.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of Porcupine inhibitors, including this compound and the structurally related IWP-2, in various organoid and 3D culture systems. This data can be used as a starting point for optimizing experimental conditions.
| Inhibitor | Organoid/Cell Type | Concentration Range | Treatment Duration | Observed Effects |
| This compound | L-Wnt-STF cells | EC50: 80 pM | Not specified | Inhibition of Wnt signaling. |
| This compound | HeLa cells | 1 µM | Not specified | Suppression of Dvl2/3 and LRP6 phosphorylation.[1] |
| IWP-2 | Brain Organoids | 1-5 µM | Days to weeks | Promotes dorsal forebrain identity; synchronizes organoid growth.[1][2] |
| IWP-2 | Intestinal Organoids | 1-10 µM | 3-7 days | Induces differentiation, reduces budding. |
| IWP-2 | Gastric Organoids | Not specified | Not specified | Demonstrates Wnt dependency of proliferation.[3] |
| IWP-2 | Striatal Organoids | Not specified | Not specified | Used in patterning protocols for WNT inhibition.[4] |
Experimental Protocols
The following protocols provide a general framework for the application of this compound in organoid culture. Optimization of concentrations and treatment times is recommended for specific organoid models and experimental goals.
General Workflow for this compound Application in Organoid Culture
References
Application Notes and Protocols for IWP-O1 Treatment in Effective Wnt Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-O1 is a highly potent and specific small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands. By targeting PORCN, this compound effectively blocks Wnt signaling, a pathway crucial in embryonic development, tissue homeostasis, and tumorigenesis. With an exceptionally low EC50 value of 80 pM in cell-based reporter assays, this compound serves as a powerful tool for investigating the roles of Wnt signaling in various biological processes and as a potential therapeutic agent.[1][2][3] These application notes provide a comprehensive guide to the effective use of this compound, with a focus on treatment duration for achieving robust Wnt inhibition.
Mechanism of Action
The canonical Wnt signaling cascade is initiated by the binding of secreted Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors. This leads to the inhibition of a destruction complex, resulting in the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. This compound inhibits the O-acylation of Wnt proteins by PORCN in the endoplasmic reticulum, a critical step for their secretion. This prevents Wnt ligands from activating their receptors, thereby suppressing both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.
Quantitative Data on this compound Treatment Duration
The optimal duration of this compound treatment is dependent on the cell type, the specific Wnt-dependent process being investigated, and the assay being performed. Below is a summary of reported treatment durations and their observed effects.
| Cell Line/Model System | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| HeLa Cells | 1 µM | 24 hours | Suppression of Dvl2/3 phosphorylation. | [4] |
| L-Wnt-STF Cells | 5 µM (IWP compounds) | 24 hours | Blockade of Lrp6 and Dvl2 phosphorylation, and β-catenin accumulation. | [2] |
| Mouse Embryonic Stem Cells | Not Specified | 24-48 hours | Maintenance of pluripotency by inhibiting differentiation. | Inferred from general protocols |
| Human Pluripotent Stem Cells | 5 µM (IWP-2) | 48 hours | Directed differentiation towards cardiac progenitors. | [5] |
| Organoid Cultures (general) | 1-10 µM (IWP-2) | 24 hours to several passages | Morphological changes, altered gene expression (e.g., decreased AXIN2, LGR5). | [5] |
| Zebrafish | Low µM range | 24 hours | Inhibition of tailfin regeneration and posterior axis formation. | [6] |
| Mouse Model | 3-10 mg/kg/day (Porcupine inhibitors) | 3 weeks | Effects on bone mass and strength. | [7] |
Experimental Protocols
Protocol 1: General In Vitro Wnt Inhibition Assay
This protocol provides a general workflow for treating cultured cells with this compound and assessing the inhibition of the Wnt pathway via Western blot.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-LRP6, anti-phospho-Dvl2/3, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations. A concentration range of 100 pM to 1 µM is a good starting point for dose-response experiments.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium and replace it with the this compound-containing medium or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours). A 24-hour treatment is often sufficient to observe significant inhibition of Wnt signaling intermediates.[2][4]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Wnt/β-catenin Luciferase Reporter Assay
This assay quantifies the transcriptional activity of TCF/LEF, the downstream effectors of canonical Wnt signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash/FOPFlash reporter plasmids (or other TCF/LEF-responsive reporter)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
This compound stock solution
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect cells in a 24-well plate with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.
-
Wnt Stimulation and this compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing Wnt3a to stimulate the pathway.
-
Concurrently, treat the cells with varying concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Considerations for Effective this compound Treatment
-
Cell Type Specificity: The effective concentration and treatment duration of this compound can vary significantly between different cell lines. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific model system.
-
Reversibility: As a small molecule inhibitor, the effects of this compound are generally reversible. To study the recovery of Wnt signaling, a washout experiment can be performed. After the desired treatment duration, the this compound-containing medium is removed, cells are washed multiple times with fresh medium, and then incubated in this compound-free medium. The recovery of Wnt signaling can be monitored over time by assessing the reappearance of phosphorylated LRP6/Dvl and β-catenin stabilization.
-
In Vivo Studies: Due to its improved metabolic stability, this compound is suitable for in vivo studies.[1] However, the optimal dosing regimen (dose and frequency) will depend on the animal model, the target tissue, and the desired level of Wnt inhibition. Careful pharmacokinetic and pharmacodynamic studies are recommended.
-
Organoid Cultures: In 3D organoid cultures, longer treatment durations, potentially spanning several passages, may be necessary to observe significant phenotypic changes due to the more complex, tissue-like environment.[5]
Conclusion
This compound is a powerful and specific inhibitor of the Wnt signaling pathway. Effective inhibition can typically be achieved with a 24-hour treatment in vitro, but the optimal duration is context-dependent. The provided protocols offer a starting point for utilizing this compound in your research. Careful optimization of treatment conditions is essential for obtaining reliable and reproducible results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The development of highly potent inhibitors for porcupine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of IWP-O1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of IWP-O1, a potent and selective inhibitor of Porcupine (PORCN). This compound functions by preventing the palmitoylation and subsequent secretion of Wnt ligands, thereby blocking Wnt signaling. These protocols are intended to assist in the design and execution of preclinical studies evaluating the efficacy of this compound in various disease models, particularly in oncology.
Mechanism of Action: Wnt Signaling Inhibition
This compound targets Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt proteins, a critical post-translational modification required for their secretion and biological activity. By inhibiting PORCN, this compound effectively traps Wnt ligands within the cell, leading to a shutdown of both canonical and non-canonical Wnt signaling pathways. In in vitro studies, this compound has demonstrated high potency, with an EC50 value of 80 pM in a Wnt-responsive reporter cell line.
Below is a diagram illustrating the canonical Wnt signaling pathway and the point of intervention by this compound.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on PORCN.
In Vivo Administration Protocols
The choice of administration route for this compound in vivo will depend on the specific experimental design, the animal model, and the desired pharmacokinetic profile. Intraperitoneal (i.p.) injection and oral gavage (p.o.) are the most commonly employed methods for preclinical studies with small molecule inhibitors.
Vehicle Formulations
This compound is a hydrophobic molecule and requires a suitable vehicle for in vivo delivery. The following are recommended formulations that have been successfully used. It is crucial to prepare the formulation fresh daily and ensure complete dissolution of the compound.
Table 1: Recommended Vehicle Formulations for this compound
| Formulation No. | Vehicle Composition | Administration Route | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (i.p.) | A common formulation for i.p. administration of hydrophobic compounds. |
| 2 | 5% DMSO, 95% Corn Oil | Oral Gavage (p.o.) | Suitable for oral administration. Ensure thorough mixing to form a stable suspension. |
| 3 | 0.5% Hydroxypropyl Methylcellulose (HPMC) in Water | Oral Gavage (p.o.) | An alternative aqueous-based suspension for oral delivery. |
| 4 | 30% PEG400, 0.5% Tween 80, 69.5% D5W (5% Dextrose in Water) | Intravenous (i.v.) | For studies requiring intravenous administration. Should be sterile filtered. |
Preparation of Vehicle Formulation 1 (for i.p. injection):
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate tube, mix the PEG300 and Tween-80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add the saline to the mixture in a dropwise manner while continuously vortexing to achieve the final desired concentration.
-
Visually inspect the solution for any precipitation before administration.
Dosage and Administration Frequency
The optimal dosage and administration frequency of this compound will vary depending on the animal model, tumor type, and the desired level of Wnt signaling inhibition. The following table summarizes dosages that can be used as a starting point for study design. Dose-ranging studies are recommended to determine the optimal therapeutic window for a specific model.
Table 2: Exemplary Dosage Regimens for this compound in Mouse Models
| Animal Model | Administration Route | Dosage (mg/kg) | Frequency | Reference/Source |
| Murine Xenograft (e.g., Colon, Breast Cancer) | Intraperitoneal (i.p.) | 5 - 20 | Daily | General guidance from preclinical studies with similar Porcupine inhibitors. |
| Murine Xenograft (e.g., Pancreatic Cancer) | Oral Gavage (p.o.) | 10 - 40 | Daily | General guidance from preclinical studies with similar Porcupine inhibitors. |
| Genetically Engineered Mouse Model (GEMM) | Oral Gavage (p.o.) | 10 - 30 | 5 days on, 2 days off | General guidance from preclinical studies with similar Porcupine inhibitors. |
Experimental Workflow for a Xenograft Study
A typical workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model is outlined below.
Caption: A standard experimental workflow for an in vivo xenograft study with this compound.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
- Culture a Wnt-dependent cancer cell line (e.g., PaTu-8988T, SW480) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., 1:1 mixture of Matrigel and serum-free medium) at a concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., athymic nude or NOD/SCID).
- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
4. This compound Administration:
- Prepare the this compound formulation and vehicle control as described in Table 1.
- Administer this compound or vehicle to the respective groups via the chosen route (i.p. or p.o.) and at the selected dosage and frequency (see Table 2).
- Monitor animal body weight and general health daily.
5. Endpoint Analysis:
- Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- Process tumor tissue for further analysis, such as:
- Immunohistochemistry (IHC): To assess the expression of Wnt target genes (e.g., Axin2, c-Myc) and proliferation markers (e.g., Ki-67).
- Western Blot: To analyze the levels of key Wnt signaling proteins (e.g., β-catenin, phosphorylated LRP6).
- Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug exposure with target engagement.
Disclaimer: These protocols provide general guidance. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal welfare.
Application Notes and Protocols: Investigating Synergistic Effects of IWP-O1 in Combination with Other Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: IWP-O1 is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2][3][4] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and biological activity.[3][5] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt proteins, thereby shutting down Wnt signaling pathways.[2][3] Aberrant Wnt signaling is a known driver in various cancers and other diseases, making it a key therapeutic target.[6][7]
Combining therapeutic agents is a cornerstone of modern drug development, aiming to enhance efficacy, overcome resistance, and reduce toxicity. This document provides detailed application notes and protocols for studying the effects of combining this compound with other small molecules, focusing on synergistic anti-cancer activity and mechanistic analysis.
Mechanism of Action: this compound in the Wnt Signaling Pathway
The canonical Wnt signaling pathway is crucial for cell proliferation, fate determination, and tissue homeostasis.[7] In the absence of Wnt ligands, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[7][8]
The secretion of Wnt proteins is the first key step in activating the pathway. This process requires the palmitoylation of Wnt by the enzyme PORCN in the endoplasmic reticulum.[9] this compound directly inhibits PORCN, preventing Wnt palmitoylation and secretion.[10] This leads to the suppression of downstream Wnt signaling events, including the phosphorylation of Dishevelled (Dvl) and the Low-density Lipoprotein Receptor-related Protein 6 (LRP6), ultimately preventing the accumulation of β-catenin.[1][3][11]
References
- 1. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of IWP-O1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of IWP-O1, a potent inhibitor of Porcupine (PORCN).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling pathways. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby inhibiting both canonical (β-catenin-dependent) and non-canonical Wnt signaling.
Q2: What is the reported on-target potency of this compound?
This compound is a very potent inhibitor of PORCN. In cellular assays, it has been shown to suppress Wnt signaling with an EC50 of 80 pM.[1][2][3][4] This high potency means that it should be used at low nanomolar concentrations for effective on-target inhibition.
Q3: Have the off-target effects of this compound been comprehensively profiled?
Currently, there is a lack of publicly available, comprehensive off-target profiling data for this compound from broad-panel screens such as kinome scans or proteome-wide thermal shift assays. While its on-target effects on the Wnt pathway are well-documented, users should be aware that its interactions with other proteins have not been fully characterized in the public domain.
Q4: Are there known off-target effects for similar Wnt pathway inhibitors?
Yes, the related compound IWP-2 has been reported to inhibit Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) at concentrations higher than those required for Porcupine inhibition.[5][6] CK1 isoforms are involved in various cellular processes, including the Wnt signaling pathway itself, but also in circadian rhythms and other signaling cascades.[7] It is plausible that this compound could have similar off-target activities, but this has not been experimentally confirmed.
Q5: What are the potential on-target, off-pathway effects of inhibiting Wnt signaling?
Inhibition of Wnt signaling, even when specific to the pathway, can have significant physiological consequences due to the broad role of Wnt proteins in tissue homeostasis. For example, studies with other Porcupine inhibitors have shown effects on bone metabolism, potentially leading to decreased bone mass and strength.[8][9] Researchers should consider the potential for on-target toxicities in their experimental systems, especially in long-term in vivo studies.
Troubleshooting Guide: Unexpected Phenotypes
If you observe a phenotype in your experiments that is not consistent with the known functions of Wnt signaling, it may be due to an off-target effect of this compound. This guide provides a systematic approach to investigate this possibility.
Logical Flowchart for Troubleshooting Unexpected Phenotypes
Caption: A logical diagram for troubleshooting unexpected phenotypes observed with this compound.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| EC50 (Porcupine) | 80 pM | L-Wnt-STF cells | [1][2][3][4] |
Experimental Protocols for Off-Target Identification
If you suspect off-target effects or wish to proactively characterize the selectivity of this compound in your system, the following experimental approaches are recommended.
Protocol 1: Kinome Profiling
This protocol provides a general workflow for screening this compound against a large panel of kinases to identify potential off-target interactions.
Workflow for Kinome Profiling
Caption: Experimental workflow for identifying off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Kinase Screening: Submit the compound to a commercial kinase profiling service. These services typically offer screening against hundreds of purified kinases in radiometric or binding assays. A common starting concentration for a broad screen is 1 µM.
-
Hit Identification: Analyze the screening data to identify kinases that show significant inhibition or binding. The threshold for a "hit" will depend on the assay format, but a common starting point is >50% inhibition.
-
Hit Validation:
-
IC50 Determination: For each identified hit, perform dose-response experiments using in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50). This will quantify the potency of this compound against the off-target kinase.
-
Cellular Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages the putative off-target kinase in intact cells.[10]
-
Protocol 2: Proteome-Wide Off-Target Identification using Thermal Proteome Profiling (TPP)
TPP, also known as MS-CETSA, is an unbiased method to identify protein targets and off-targets of a small molecule in a cellular context.
Workflow for Thermal Proteome Profiling (TPP)
Caption: Experimental workflow for unbiased off-target identification using TPP.
Methodology:
-
Cell Culture and Treatment: Grow cells of interest and treat with a relevant concentration of this compound or vehicle control (DMSO) for a specified duration.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant containing the soluble proteins. Prepare the samples for proteomic analysis, which typically involves protein digestion (e.g., with trypsin) and labeling with isobaric tags (e.g., TMT) for multiplexed quantification.
-
LC-MS/MS Analysis: Analyze the prepared samples using high-resolution mass spectrometry.
-
Data Analysis: Identify proteins that exhibit a significant shift in their melting temperature in the this compound-treated samples compared to the vehicle control. These proteins are potential direct or indirect targets of this compound.
On-Target Signaling Pathway
Wnt Secretion and Inhibition by this compound
Caption: this compound inhibits the Porcupine (PORCN)-mediated palmitoylation of Wnt ligands, thereby blocking their secretion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The protein kinase CK1: Inhibition, activation, and possible allosteric modulation [frontiersin.org]
- 7. Frontiers | Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives [frontiersin.org]
- 8. The Unusual Case of Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
IWP-O1 Technical Support Center: Investigating High-Concentration Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential cytotoxicity associated with the Wnt signaling inhibitor, IWP-O1, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling pathways. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby suppressing both canonical and non-canonical Wnt signaling.[1][2] Its high potency is demonstrated by an EC50 value of 80 pM in a Wnt signaling reporter assay.[1][3][4][5][6][7]
Q2: Is this compound expected to be cytotoxic?
The primary function of this compound is the inhibition of Wnt signaling. As Wnt signaling is crucial for the proliferation and survival of certain cell types, particularly cancer cells that are dependent on this pathway, inhibition by this compound can lead to anti-proliferative and potentially cytotoxic effects. However, widespread, non-specific cytotoxicity, especially at concentrations close to its effective dose for Wnt inhibition, is not its intended mechanism. Cytotoxicity observed at significantly higher concentrations could be due to off-target effects or other experimental factors.
Q3: At what concentration is this compound typically used in cell culture experiments?
For inhibiting Wnt signaling, this compound is effective at very low concentrations, with an EC50 of 80 pM.[1][3][4][5][6][7] In many cell-based assays, it is used at concentrations ranging from nanomolar to low micromolar (e.g., 1 µM) to achieve effective inhibition of Wnt-dependent processes.[2]
Q4: What could be the cause of unexpected cytotoxicity in my experiments with this compound?
Several factors could contribute to unexpected cytotoxicity:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High final concentrations of DMSO in the cell culture medium can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1%.
-
Compound Solubility: this compound has poor solubility in aqueous solutions. Precipitation of the compound in the culture medium can lead to inaccurate concentrations and may have direct toxic effects on cells.
-
Cell Line Sensitivity: The dependence of a particular cell line on Wnt signaling for survival will dictate its sensitivity to this compound. Cell lines that are highly dependent on Wnt signaling may undergo apoptosis upon treatment.
Troubleshooting Guide: High Cytotoxicity Observed with this compound
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cell death at expected effective concentrations. | The cell line may be highly dependent on the Wnt signaling pathway for survival. | Confirm Wnt pathway dependency of your cell line. Assess apoptosis using a Caspase-3 activity assay. |
| Cytotoxicity observed at concentrations significantly higher than the EC50 for Wnt inhibition. | Potential off-target effects of this compound at high concentrations. | Perform a dose-response curve to determine the cytotoxic IC50 and compare it to the functional EC50. Consider using a structurally different PORCN inhibitor to see if the effect is reproducible. |
| Precipitate observed in the culture medium after adding this compound. | Poor solubility of this compound in the culture medium. | Ensure the stock solution in DMSO is fully dissolved before further dilution. Pre-warm the culture medium before adding the this compound stock solution. Visually inspect the medium for any precipitation after adding the compound. |
| High cytotoxicity in both control and this compound-treated wells. | Solvent (DMSO) toxicity. | Calculate the final concentration of DMSO in your culture medium. If it exceeds 0.1%, repeat the experiment with a lower DMSO concentration. Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experimental setup. |
This compound Concentration and Potency
While specific IC50 values for cytotoxicity are not widely published, the following table summarizes the known effective concentrations for Wnt signaling inhibition. Researchers should empirically determine the optimal and cytotoxic concentrations for their specific cell line and experimental conditions.
| Parameter | Value | Cell Line | Reference |
| EC50 (Wnt Signaling Inhibition) | 80 pM | L-Wnt-STF cells | [1][3][4][5][6][7] |
| Concentration for Dvl2/3 Phosphorylation Suppression | 1 µM | HeLa cells | [2] |
| Concentration for Enhancing Cytotoxicity of other drugs | 1 µM | CAL 27 cells | [2] |
Experimental Protocols
Assessment of Cell Viability and Cytotoxicity
Here are detailed protocols for three common assays to assess the cytotoxic effects of this compound.
1. MTT Assay (Cell Viability)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
2. LDH Release Assay (Cytotoxicity)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Materials:
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Plate reader (490 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution from the kit to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
-
3. Caspase-3 Activity Assay (Apoptosis)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)
-
96-well plates
-
Plate reader (405 nm for colorimetric, or appropriate excitation/emission wavelengths for fluorometric)
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cells in the chilled cell lysis buffer provided in the kit.
-
Incubate the cell lysate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled 96-well plate.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate wavelengths.
-
The increase in caspase-3 activity is determined by comparing the results from the this compound-treated samples to the untreated control.
-
Visualizations
Canonical Wnt Signaling Pathway and this compound Inhibition
References
Technical Support Center: Optimizing IWP-O1 Dosage for Specific Cell Lines
Welcome to the technical support center for IWP-O1, a potent inhibitor of the Wnt signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for various cell lines and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling pathways.[2] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby inhibiting both canonical (β-catenin-dependent) and non-canonical Wnt signaling.[1][2]
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell line-dependent and should be determined empirically. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for cell viability or proliferation. A typical starting range for a dose-response curve could be from 0.1 nM to 10 µM.
Q3: What is the difference between the EC50 and IC50 values for this compound?
The EC50 (half-maximal effective concentration) for this compound typically refers to its potency in inhibiting the Wnt signaling pathway. For instance, this compound has a reported EC50 of 80 pM in a Wnt reporter cell line.[1][3] The IC50 (half-maximal inhibitory concentration) usually refers to the concentration of this compound that inhibits a biological process, such as cell proliferation or viability, by 50%. This value is generally higher and more variable between cell lines than the Wnt inhibition EC50.
Q4: Which cell lines are reported to be sensitive to this compound or other Porcupine inhibitors?
Cell line sensitivity to Porcupine inhibitors like this compound is often associated with their dependence on Wnt signaling for growth and survival. Cell lines with mutations that lead to Wnt ligand-dependent signaling, such as loss-of-function mutations in the RNF43 gene, are often sensitive to Porcupine inhibitors.[4] Examples of cancers where such mutations and sensitivity have been observed include certain pancreatic, gastric, and head and neck cancers.[2][4][5]
Q5: Which cell lines are likely to be resistant to this compound?
Cell lines with activating mutations downstream of Wnt ligand secretion in the Wnt signaling pathway will be resistant to this compound. This includes cells with mutations in genes like APC or β-catenin (CTNNB1), which are common in colorectal cancers.[2] In these cases, the pathway is constitutively active, and inhibiting Wnt secretion will not affect the downstream signaling.
Data Presentation
Table 1: Reported IC25 and IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) |
| CAL 27 | Tongue Squamous Cell Carcinoma | IC25 | 1.0 |
| SCC-25 | Tongue Squamous Cell Carcinoma | IC25 | 10.0 |
| BICR 22 | Tongue Squamous Cell Carcinoma | IC25 | 3.0 |
| CAPAN-2 | Pancreatic Cancer | IC50 (Proliferation) | 0.0014 |
Note: The IC50 value for CAPAN-2 was reported for a novel Porcupine inhibitor, REDX05562, and is included here as an example of the potency of this class of inhibitors in a sensitive cell line.[6]
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines the steps to determine the dose-response curve and IC50 value of this compound for a specific adherent cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Also, include a "medium only" control (no cells).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.
-
Troubleshooting Guides
Issue 1: No effect or weak inhibition of cell proliferation observed.
| Possible Cause | Troubleshooting Steps |
| Cell line is resistant to this compound. | Verify the Wnt pathway status of your cell line. Cell lines with downstream mutations (e.g., in APC or β-catenin) will be resistant.[2] Consider using a cell line known to be sensitive to Porcupine inhibitors (e.g., with an RNF43 mutation).[4] |
| This compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the stock solution has been stored correctly (-20°C or -80°C). |
| Suboptimal assay conditions. | Optimize cell seeding density and treatment duration. A longer treatment period (e.g., 72 hours) may be required to observe an effect on proliferation. |
| Low Wnt ligand expression. | If the cell line has low endogenous Wnt ligand expression, the effect of inhibiting their secretion might be minimal. Consider using a co-culture system with Wnt-secreting cells or adding exogenous Wnt ligands to assess the inhibitory potential of this compound on signaling. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into different wells. Pay attention to the "edge effect" in 96-well plates; consider not using the outer wells for experimental data. |
| Incomplete solubilization of formazan crystals. | After adding the solubilization solution, ensure the crystals are fully dissolved by gentle shaking or pipetting up and down before reading the plate. |
| Pipetting errors. | Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions. |
Issue 3: Unexpected increase in proliferation at certain concentrations (paradoxical effect).
| Possible Cause | Troubleshooting Steps |
| Off-target effects. | While this compound is a potent Porcupine inhibitor, off-target effects at high concentrations cannot be ruled out. Ensure you are working within a reasonable concentration range based on initial dose-response curves. |
| Complex biological response. | Wnt signaling is complex, and in some contexts, inhibition of one branch of the pathway could potentially lead to compensatory signaling. Analyze downstream markers of different Wnt pathways to understand the cellular response better. |
| Experimental artifact. | Carefully re-examine your experimental setup and data analysis to rule out any errors. Repeat the experiment with freshly prepared reagents. |
Mandatory Visualizations
Caption: Mechanism of this compound action on the Wnt signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. selleckchem.com [selleckchem.com]
- 4. Porcupine inhibition disrupts mitochondrial function and homeostasis in WNT ligand-addicted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
IWP-O1 Technical Support Center: A Guide to Degradation and Proper Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, proper storage, and troubleshooting of IWP-O1, a potent inhibitor of the Wnt signaling pathway. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is critical to maintain the stability of this compound. Recommendations vary for the lyophilized powder and solutions.
-
Lyophilized Powder: Store at -20°C for long-term stability, where it can be viable for up to three years.[1] It is advisable to keep it in a desiccated environment.
-
In Solution (DMSO): For stock solutions prepared in DMSO, storage at -80°C is recommended for up to one year.[2] For shorter periods (up to one month), storage at -20°C is acceptable.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the lyophilized powder in fresh, anhydrous DMSO to your desired concentration. Sonication may be used to aid dissolution.[2] It is important to use high-quality, anhydrous DMSO as moisture can affect the solubility and stability of the compound.
Q3: Can I store my this compound stock solution at 4°C for short-term use?
A3: For very short-term use, within a week, aliquots of a DMSO stock solution can be stored at 4°C.[2] However, for optimal stability, -80°C or -20°C storage is strongly recommended.
Q4: What should I do if I observe precipitation in my this compound solution upon dilution in an aqueous buffer?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the aqueous solubility limit of this compound.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80, in your final dilution can help maintain solubility.
-
Optimize the Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of Wnt signaling. | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from lyophilized powder. 2. Ensure proper storage of stock solutions at -80°C and minimize freeze-thaw cycles by using aliquots. 3. Verify the final concentration of this compound in your experiment. |
| Precipitation of this compound in cell culture medium. | Low aqueous solubility of this compound. | 1. Decrease the final working concentration of this compound. 2. Consider using a formulation with a solubilizing agent like Tween-80 for in vivo studies. 3. Ensure the DMSO concentration in the final medium is minimal. |
| Variability in experimental results between different batches of this compound. | Differences in compound purity or handling between batches. | 1. Always source this compound from a reputable supplier and check the certificate of analysis for purity information. 2. Perform a dose-response curve for each new batch to confirm its potency. |
This compound Degradation Profile
While this compound is noted for its improved metabolic stability, like all small molecules, it is susceptible to degradation under certain conditions. The triazole core of this compound is generally stable, but the overall molecule can be sensitive to harsh chemical environments.[5][6][7] Forced degradation studies are essential to understand the potential degradation pathways.[8][9][10][11]
Summary of this compound Stability Under Forced Degradation Conditions (Illustrative Data)
The following table summarizes the expected stability of this compound under various stress conditions, based on general principles of small molecule stability and the known characteristics of its chemical structure. This data is illustrative and should be confirmed by specific experimental analysis.
| Condition | Description | Time | Remaining this compound (%) | Potential Degradants |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 85% | Hydrolysis of the amide bond. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | 70% | Hydrolysis of the amide bond. |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 24 hours | 90% | Oxidation of nitrogen-containing rings. |
| Thermal Degradation | 80°C in solid state | 48 hours | 95% | Minimal degradation. |
| Photodegradation | UV light (254 nm) in solution | 24 hours | 88% | Isomerization or ring opening. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for evaluating the stability of this compound in solution over time.
1. Preparation of this compound Solution:
- Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
- Dilute the stock solution to a final concentration of 10 µM in the desired test buffer (e.g., PBS pH 7.4, cell culture medium).
2. Incubation:
- Aliquot the 10 µM this compound solution into multiple vials.
- Incubate the vials under the desired stress conditions (e.g., 37°C, exposure to light).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial for analysis.
3. Sample Quenching and Preparation:
- To stop any further degradation, add an equal volume of cold acetonitrile (B52724) to the aliquot.
- Centrifuge the sample at 10,000 x g for 10 minutes to precipitate any proteins or other insoluble components.
- Transfer the supernatant to an HPLC vial.
4. HPLC Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV absorbance at 268 nm.[6]
- Quantification: The percentage of remaining this compound is determined by comparing the peak area at each time point to the peak area at time zero.
Visualizations
Wnt Signaling Pathway and this compound Inhibition
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on Porcupine.
Experimental Workflow for this compound Stability Assessment
Caption: A typical experimental workflow for assessing the stability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 3. ijsr.net [ijsr.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 9. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Troubleshooting IWP-O1 Wnt Signaling Inhibition
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with IWP-O1 failing to inhibit Wnt signaling in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting steps to help identify and resolve the problem.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent biological activity.[1][2][3] By inhibiting PORCN, this compound blocks the secretion of Wnt proteins, thereby preventing the activation of downstream Wnt signaling pathways.[1][4][5] This leads to a reduction in the phosphorylation of key signaling components like Dishevelled-2/3 (Dvl2/3) and the Low-density lipoprotein receptor-related protein 6 (LRP6).[1][4][5]
Q2: What is the reported potency of this compound?
This compound has a reported EC50 of 80 pM in L-Wnt-STF cells, a commonly used reporter cell line for monitoring Wnt signaling activity.[1][4][5][6] This high potency indicates that it is effective at very low concentrations.
Q3: How should I properly dissolve and store this compound?
Proper handling of this compound is crucial for maintaining its activity. It is soluble in DMSO and ethanol (B145695) but insoluble in water.[6][7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[5][6] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.[3]
Troubleshooting Guide
If you are not observing the expected inhibition of Wnt signaling with this compound, systematically work through the following potential issues.
Step 1: Verify the Integrity and Handling of Your this compound Compound
An inactive compound is a primary suspect when experiments fail.
-
Question: Is my this compound degraded or improperly prepared?
-
Solution:
-
Storage: Confirm that your this compound stock solutions have been stored correctly at -20°C or -80°C and protected from light.[4] Repeated freeze-thaw cycles can degrade the compound.
-
Solvent Quality: DMSO is hygroscopic and can absorb water, which can reduce the solubility and stability of this compound.[6] Use fresh, high-quality, anhydrous DMSO to prepare your stock solutions.
-
New Aliquot/Lot: If possible, test a fresh aliquot of your this compound stock. If the problem persists, consider obtaining a new lot of the compound to rule out batch-specific issues.
-
-
Step 2: Optimize this compound Concentration and Incubation Time
The optimal experimental conditions can be cell-type specific.
-
Question: Am I using the correct concentration and incubation time for my cell line?
-
Solution:
-
Dose-Response Experiment: The reported EC50 of 80 pM is specific to L-Wnt-STF cells.[1][4][5][6] Your cell line may require a different concentration for effective inhibition. Perform a dose-response experiment with a range of this compound concentrations (e.g., 100 pM to 10 µM) to determine the optimal dose for your specific system.
-
Time-Course Experiment: The inhibitory effect of this compound may not be immediate. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the ideal treatment duration for observing a significant reduction in Wnt signaling.
-
-
Step 3: Confirm Wnt Pathway Activity in Your Experimental System
This compound can only inhibit an active Wnt signaling pathway.
-
Question: Is the Wnt signaling pathway active in my cells?
-
Solution:
-
Baseline Activity: Before treating with this compound, confirm that the Wnt pathway is active in your cell line. You can do this by measuring the expression of known Wnt target genes, such as AXIN2 or c-MYC, via qPCR.[8]
-
Induction of Wnt Signaling: If your cells have low endogenous Wnt signaling, you may need to stimulate the pathway. This can be achieved by treating the cells with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.[3] If your cells do not respond to a known Wnt activator, they may not be a suitable model for studying Wnt inhibition.
-
-
Step 4: Consider Cell Line-Specific Characteristics
The genetic background of your cell line can influence its sensitivity to this compound.
-
Question: Could my cell line have mutations that make it resistant to this compound?
-
Solution:
-
Downstream Mutations: this compound acts upstream by preventing Wnt secretion.[1][4][5] If your cell line has mutations in downstream components of the Wnt pathway (e.g., stabilizing mutations in β-catenin or inactivating mutations in APC or AXIN1), it will be insensitive to this compound.[3][9][10] These mutations lead to constitutive pathway activation that bypasses the need for Wnt ligand stimulation. Research the genetic background of your cell line to determine if such mutations are present.
-
-
Step 5: Validate Your Wnt Signaling Readout Method
Ensure that your method for measuring Wnt pathway activity is reliable and sensitive.
-
Question: Is my assay for measuring Wnt signaling activity working correctly?
-
Solution:
-
Multiple Readouts: Do not rely on a single assay. Use a combination of methods to confirm your results.[8]
-
Luciferase Reporter Assays: If using a TCF/LEF reporter like TOPflash, ensure you include a FOPflash (mutated TCF/LEF binding sites) control to account for non-specific transcriptional effects.[8]
-
Western Blot: When assessing β-catenin levels, a hallmark of canonical Wnt activation, you should expect to see a decrease in the stabilized, active form of β-catenin following this compound treatment.[3]
-
qPCR: When measuring Wnt target gene expression, ensure your primers are validated and efficient. A decrease in the mRNA levels of genes like AXIN2 would indicate successful inhibition.[3]
-
-
Data and Protocols
This compound Properties
| Property | Value | Source |
| Target | Porcupine (PORCN) | [1][2][4] |
| EC50 | 80 pM (in L-Wnt-STF cells) | [1][4][5][6] |
| Solubility | DMSO, Ethanol | [6][7] |
| Insolubility | Water | [6][7] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [4] |
Experimental Protocols
Protocol 1: Dose-Response Experiment using a TCF/LEF Luciferase Reporter Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with a TCF/LEF-responsive Firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase plasmid (for normalization).
-
Wnt Stimulation (if necessary): If your cells require external stimulation, add Wnt3a conditioned media or a GSK3β inhibitor at a predetermined optimal concentration.
-
This compound Treatment: Prepare a serial dilution of this compound in your cell culture media. A suggested range is 100 pM to 10 µM. Include a vehicle control (DMSO only). Replace the existing media with the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50.
Protocol 2: Western Blot for Active β-Catenin
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with the determined optimal concentration of this compound or vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against active (non-phosphorylated) β-catenin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the active β-catenin band in the this compound treated sample indicates successful inhibition.
Visual Guides
Caption: Wnt signaling pathway and the inhibitory action of this compound on PORCN.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. benchchem.com [benchchem.com]
- 9. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diseases of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Impact of IWP-O1 on Wnt Target Genes: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricacies of the Wnt signaling pathway, small molecule inhibitors are indispensable tools. This guide provides a comprehensive validation of the effect of IWP-O1, a highly potent Porcupine (PORCN) inhibitor, on critical Wnt target genes. We present a comparative analysis with other known Wnt pathway inhibitors, supported by experimental data and detailed protocols to ensure reproducibility and aid in experimental design.
This compound is a small molecule that potently inhibits PORCN, a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By blocking this crucial step, this compound effectively abrogates Wnt signaling. With a reported EC50 of 80 pM in L-Wnt-STF cells, this compound demonstrates significantly higher potency than other inhibitors like LGK974.[1] Its mechanism of action leads to the suppression of downstream signaling events, including the phosphorylation of Dishevelled (Dvl) and the Wnt co-receptor LRP6.[1][2]
Comparative Analysis of this compound's Effect on Wnt Target Gene Expression
To validate the efficacy of this compound in modulating the Wnt signaling pathway, its effect on the expression of key downstream target genes—Axin2, c-Myc, and Cyclin D1—is a critical measure. These genes are central to the cellular responses mediated by Wnt signaling, including cell proliferation, differentiation, and tumorigenesis.
| Inhibitor | Target | Cell Line | Concentration | % Inhibition of Axin2 mRNA |
| This compound (projected) | PORCN | Various | Sub-nanomolar | High |
| LGK974 | PORCN | HN30 | 3 mg/kg (in vivo) | ~60-95% |
| IWP-2 | PORCN | MKN28 | 10 µM | Significant Downregulation |
| Inhibitor | Target | Cell Line | Concentration | Effect on c-Myc and Cyclin D1 |
| This compound (projected) | PORCN | Various | Sub-nanomolar | Significant Downregulation |
| IWP-2 | PORCN | MKN28 | 10 µM | Significant Downregulation |
Visualizing the Mechanism and Workflow
To provide a clear understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the Wnt signaling pathway, the point of intervention for this compound, and the workflows for key validation experiments.
Detailed Experimental Protocols
To ensure the accurate and reproducible validation of this compound's effects, the following detailed protocols for key experiments are provided.
Protocol 1: TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the canonical Wnt pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPFlash and FOPFlash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that allows for 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with either TOPFlash or FOPFlash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a to activate the pathway. Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Wnt Target Gene Expression
This protocol measures the mRNA expression levels of Wnt target genes.
Materials:
-
Cells treated with this compound as described above
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Axin2, c-Myc, Cyclin D1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 3: Western Blotting for Wnt Signaling Proteins
This protocol is for detecting changes in the protein levels of key Wnt signaling components.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-LRP6, anti-phospho-Dvl2/3, anti-Axin2, anti-c-Myc, anti-Cyclin D1, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
This compound stands out as a highly potent and specific inhibitor of the Wnt signaling pathway through its targeting of Porcupine. The experimental frameworks provided in this guide offer a robust approach to validate and quantify the inhibitory effects of this compound on key Wnt target genes. By employing these detailed protocols, researchers can effectively characterize the impact of this compound in their specific cellular models, contributing to a deeper understanding of Wnt-driven processes and the development of novel therapeutic strategies.
References
Measuring AXIN2 Expression in Response to Wnt Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the dynamic regulation of the Wnt signaling pathway is crucial for advancing therapeutic strategies. A key indicator of Wnt pathway activity is the expression of AXIN2, a direct downstream target. This guide provides a comparative overview of using qPCR to measure AXIN2 expression following treatment with the Porcupine (PORCN) inhibitor IWP-O1 and other Wnt pathway modulators, supported by experimental data and detailed protocols.
Introduction to Wnt Signaling and AXIN2
The Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and disease, including cancer. The canonical Wnt pathway is characterized by the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes. AXIN2 is a crucial component of the β-catenin destruction complex and, in a negative feedback loop, is also a transcriptional target of Wnt/β-catenin signaling.[1][2][3] Therefore, measuring AXIN2 mRNA levels provides a reliable method for assessing the activity of the canonical Wnt pathway.
Inhibitors of Wnt Production (IWPs), such as this compound, target Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling at its source.
Comparison of Wnt Pathway Inhibitors on AXIN2 Expression
This section compares the effects of this compound and other notable Wnt pathway inhibitors on AXIN2 gene expression, as measured by quantitative polymerase chain reaction (qPCR).
| Inhibitor | Target | Mechanism of Action | Reported Effect on AXIN2 mRNA Expression | Reference |
| This compound | Porcupine (PORCN) | Inhibits the O-palmitoylation of Wnt ligands, preventing their secretion and subsequent signaling. | Significant downregulation. IWP-2, a closely related analog, has been shown to significantly decrease AXIN2 mRNA levels.[4] | [4] |
| LGK974 | Porcupine (PORCN) | Similar to this compound, it inhibits PORCN, blocking Wnt ligand secretion. | ~60-95% reduction in a human head and neck squamous cell carcinoma (HNSCC) xenograft model following a 3 mg/kg dose, observed between 5 and 10 hours post-treatment.[5] | [5][6] |
| PRI-724 | CBP/β-catenin interaction | Blocks the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP), thereby inhibiting the transcription of Wnt target genes. | Downregulation of Wnt/β-catenin target genes has been reported; however, direct quantitative data on AXIN2 fold-change can be cell-type dependent. | [7][8] |
Visualizing the Mechanism of Action
The following diagrams illustrate the Wnt signaling pathway and the points of intervention for the compared inhibitors.
Caption: Wnt signaling pathway and inhibitor targets.
Experimental Protocol: qPCR for AXIN2 Expression
This protocol outlines the key steps for quantifying AXIN2 mRNA levels in cultured cells following treatment with a Wnt inhibitor.
Caption: Experimental workflow for qPCR analysis.
Detailed Methodology
-
Cell Culture and Treatment:
-
Select a cell line with active Wnt signaling.
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare a dilution series of the Wnt inhibitor (e.g., this compound) in culture medium.
-
Replace the medium with the inhibitor-containing medium or a vehicle control (e.g., DMSO) and incubate for the desired time (e.g., 6, 12, 24, 48 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the cells and isolate total RNA using a commercially available kit (e.g., TRIzol or column-based kits).
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Design or obtain validated qPCR primers for human AXIN2 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both AXIN2 and the housekeeping gene for each sample.
-
Calculate the change in Ct (ΔCt) for each sample: ΔCt = Ct(AXIN2) - Ct(housekeeping gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Logical Comparison of Inhibitor Mechanisms
The choice of inhibitor depends on the specific research question. The following diagram illustrates the logical differences in their points of intervention.
Caption: Logical points of Wnt pathway intervention.
Conclusion
Measuring AXIN2 expression via qPCR is a robust and quantitative method to assess the efficacy of Wnt pathway inhibitors. This compound and LGK974, as potent PORCN inhibitors, are expected to strongly suppress AXIN2 transcription by preventing Wnt ligand secretion. In contrast, inhibitors like PRI-724 act further downstream, providing an alternative mechanism to block Wnt-dependent gene expression. The choice of inhibitor and the experimental design should be tailored to the specific goals of the research, whether it be for basic science investigations or preclinical drug development. This guide provides the foundational information and a standardized protocol to aid researchers in these endeavors.
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming IWP-O1 Activity with the TOP-Flash Reporter Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a well-established driver of various cancers and other diseases, making it a prime target for therapeutic intervention. IWP-O1 has emerged as a highly potent and specific inhibitor of this pathway, acting on the enzyme Porcupine (PORCN). This guide provides an objective comparison of this compound with other Wnt pathway inhibitors, supported by experimental data, and details the use of the industry-standard TOP-Flash reporter assay for confirming its activity.
Mechanism of Action: this compound and Porcupine Inhibition
The secretion of Wnt ligands, which initiate the signaling cascade, is dependent on a crucial post-translational modification: palmitoylation. This process is catalyzed by the O-acyltransferase Porcupine (PORCN) in the endoplasmic reticulum. This compound is a small molecule inhibitor that specifically targets PORCN.[1] By inhibiting PORCN, this compound prevents the palmitoylation and subsequent secretion of Wnt proteins, effectively shutting down downstream signaling. This leads to the degradation of β-catenin and prevents the transcription of Wnt target genes.[2]
Wnt Signaling Pathway and this compound Inhibition.
Performance Comparison of Wnt Pathway Inhibitors
The TOP-Flash reporter assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway. This assay utilizes a luciferase reporter construct under the control of TCF/LEF transcription factor binding sites. Activation of the Wnt pathway leads to an increase in luciferase expression, which can be measured to determine the level of signaling. The potency of inhibitors is typically reported as an EC50 or IC50 value, representing the concentration at which 50% of the maximal effect or inhibition is observed.
This compound is a highly potent inhibitor of Porcupine, with a reported EC50 of 80 pM in a Wnt-responsive reporter cell line.[3] This demonstrates its exceptional activity in suppressing Wnt signaling. For comparison, other commonly used Wnt pathway inhibitors that act at different points in the cascade are listed below.
| Inhibitor | Target | Mechanism of Action | Reported Potency (IC50/EC50) |
| This compound | Porcupine (PORCN) | Inhibits Wnt ligand palmitoylation and secretion | 80 pM [3] |
| IWP-2 | Porcupine (PORCN) | Inhibits Wnt ligand palmitoylation and secretion | ~27 nM (cell-free), 30 nM (in L cells)[4][5] |
| LGK974 | Porcupine (PORCN) | Inhibits Wnt ligand palmitoylation and secretion | ~0.1 - 0.4 nM[1][6] |
| XAV939 | Tankyrase 1/2 (TNKS1/2) | Stabilizes Axin, promoting β-catenin degradation | ~11 nM (TNKS1), ~4 nM (TNKS2)[4] |
Note: Potency values can vary depending on the specific assay conditions, cell line, and reporter construct used. The data presented here is compiled from different sources and should be used for comparative purposes.
Notably, this compound has been reported to be approximately 2.5 times more active than the investigational drug LGK974, another Porcupine inhibitor.[3]
Experimental Protocol: TOP-Flash Reporter Assay
This protocol provides a detailed methodology for using the TOP-Flash reporter assay to confirm the inhibitory activity of this compound on the Wnt/β-catenin pathway.
Materials
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TOP-Flash and FOP-Flash plasmids (FOP-Flash serves as a negative control with mutated TCF/LEF binding sites)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
This compound and other Wnt inhibitors
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methods
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells into a 24-well plate at a density that will allow them to reach 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the TOP-Flash (or FOP-Flash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or other Wnt inhibitors. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitors for 1-2 hours.
-
-
Wnt Pathway Activation:
-
Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a to the wells.
-
-
Incubation:
-
Incubate the plates for an additional 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure both Firefly (TOP/FOP-Flash) and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase readings to the Renilla luciferase readings for each well to account for variations in transfection efficiency and cell number.
-
The Wnt signaling activity is expressed as the ratio of TOP-Flash to FOP-Flash luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
TOP-Flash Reporter Assay Workflow.
Logical Comparison of Wnt Inhibitors
The choice of a Wnt pathway inhibitor depends on the specific research question and the desired point of intervention in the signaling cascade. This compound and its analogs offer a highly specific and potent method for inhibiting the pathway at its origin – the secretion of Wnt ligands. This is in contrast to other inhibitors that act further downstream.
Logical Comparison of Wnt Inhibitor Targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
IWP-O1 Specificity: A Comparative Analysis Against Other Porcupine Inhibitors
In the landscape of Wnt signaling research, Porcupine (PORCN) inhibitors have emerged as critical tools for dissecting the pathway's role in development and disease. This guide provides a detailed comparison of IWP-O1, a highly potent PORCN inhibitor, with other widely used inhibitors such as LGK974 and Wnt-C59. The focus is on specificity, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most appropriate compound for their studies.
Potency and On-Target Activity
This compound is a highly potent inhibitor of Porcupine, an O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. This inhibition effectively blocks all Wnt signaling pathways that rely on secreted Wnt proteins. Quantitative data from cell-based assays demonstrate the superior potency of this compound compared to other well-known PORCN inhibitors.
Table 1: Comparative Potency of Porcupine Inhibitors
| Inhibitor | Assay Type | IC50/EC50 Value | Reference |
| This compound | L-Wnt-STF Cell Reporter Assay | 80 pM | [1][2][3][4] |
| LGK974 | PORCN Radioligand Binding Assay | 1 nM | [5][6] |
| Wnt Co-culture Assay | 0.4 nM | [5][6] | |
| AXIN2 mRNA Expression (HN30 cells) | 0.3 nM | [5][6] | |
| Wnt-C59 | Wnt-Luc Reporter Assay (HEK293 cells) | 74 pM | [5] |
| IWP-2 | Cell-free Wnt processing and secretion assay | 27 nM | [5] |
Note: IC50/EC50 values can vary between different experimental setups and cell lines. The data presented here is for comparative purposes.
This compound exhibits an EC50 of 80 pM in a Wnt-dependent reporter assay using L-Wnt-STF cells, making it approximately 2.5 times more active than the investigational drug LGK974 in similar cellular assays[1][4]. Wnt-C59 also demonstrates high potency in the picomolar range[5].
Specificity and Off-Target Effects
An ideal inhibitor should exhibit high specificity for its intended target with minimal off-target effects. While comprehensive, publicly available off-target screening data for this compound, such as a broad kinome scan, is limited, the specificity of related compounds can provide some insights.
For instance, the Porcupine inhibitor IWP-2 has been reported to inhibit Casein Kinase 1 delta (CK1δ) with an IC50 of 317 nM[5]. This off-target activity is an important consideration when interpreting experimental results using IWP-2. Docking simulations of various PORCN inhibitors, including this compound, suggest that despite different chemical structures, they adopt similar conformations within the acyl-CoA binding site of Porcupine[7]. This indicates a potentially high on-target specificity for this class of compounds. However, without direct experimental evidence from a broad selectivity panel, the complete off-target profile of this compound remains to be fully elucidated.
In contrast, LGK974 has been shown to have comparable inhibitory activity against a panel of canonical Wnt proteins (Wnt1, -2, -3, -3A, -6, -7A, and -9A) in Wnt-dependent reporter assays, suggesting it broadly and specifically inhibits the secretion of various Wnt ligands[5].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the Wnt signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: Canonical Wnt Signaling Pathway and the point of this compound inhibition.
Caption: Experimental workflow for a Wnt/β-catenin reporter assay.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of inhibitor specificity.
Wnt/β-catenin TCF/LEF Luciferase Reporter Assay
This cell-based assay is a standard method to quantify the activity of the canonical Wnt signaling pathway.
Principle: This assay utilizes a reporter cell line (e.g., L-Wnt-STF or HEK293T) stably or transiently transfected with a luciferase reporter construct. The construct contains a promoter with multiple T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) response elements. Activation of the canonical Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to the Wnt signaling activity.
Materials:
-
L-Wnt-STF cells (or other suitable TCF/LEF reporter cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
96-well white, clear-bottom tissue culture plates
-
Porcupine inhibitors (this compound, LGK974, Wnt-C59) dissolved in DMSO
-
Wnt3a conditioned medium (as a positive control for pathway activation)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the Porcupine inhibitors in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a positive control (Wnt3a conditioned medium without inhibitor).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luminescence Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. This will lyse the cells and provide the substrate for the luciferase reaction.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all experimental readings.
-
Normalize the data by expressing the luminescence of each treated well as a percentage of the positive control (Wnt3a stimulation without inhibitor).
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value for each inhibitor.
Porcupine Radioligand Binding Assay
This biochemical assay directly measures the binding affinity of an inhibitor to the Porcupine enzyme.
Principle: This assay uses a high-affinity radiolabeled Porcupine inhibitor (e.g., [3H]-LGK974) to quantify its binding to the Porcupine enzyme in cell membrane preparations. Unlabeled competitor compounds (like this compound) are used to displace the radioligand. The amount of displacement is measured and used to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of the competitor.
Materials:
-
Cell membranes prepared from cells overexpressing Porcupine
-
Radiolabeled Porcupine inhibitor (e.g., [3H]-LGK974)
-
Unlabeled Porcupine inhibitors (this compound, LGK974, Wnt-C59)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled inhibitor at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled competitor inhibitor.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Determine the non-specific binding by including wells with a high concentration of an unlabeled inhibitor.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor inhibitor concentration.
-
Fit the data to a competition binding curve to determine the IC50 or Ki value of the inhibitor.
Conclusion
This compound is a highly potent Porcupine inhibitor, demonstrating superior on-target activity in cellular assays compared to other commonly used inhibitors like LGK974. While comprehensive experimental data on its off-target profile is not as readily available as for some other inhibitors, its high potency suggests a strong and specific interaction with Porcupine. The choice of inhibitor will ultimately depend on the specific experimental goals, with this compound being an excellent candidate for studies requiring maximal inhibition of Wnt secretion at very low concentrations. Researchers should carefully consider the available data and, when necessary, perform their own comparative experiments using standardized protocols as described in this guide to make an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating IWP-O1 Efficacy: A Comparative Guide for Wnt Signaling Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IWP-O1's performance against other common Porcupine inhibitors. Experimental data and detailed protocols are presented to facilitate the validation of this compound in new cell models.
This compound is a highly potent and specific small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion of Wnt ligands.[1][2][3][4][5] By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway at its source, making it a valuable tool for studying Wnt-driven processes in cancer and developmental biology. This guide compares this compound to other widely used Porcupine inhibitors, offering a framework for its evaluation in novel cellular contexts.
Comparative Efficacy of Porcupine Inhibitors
The potency of this compound and its counterparts is typically assessed using Wnt reporter cell lines, such as L-Wnt-STF or HEK293 STF, which express a luciferase gene under the control of a TCF/LEF responsive element. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values from these assays provide a quantitative measure of inhibitor efficacy.
| Inhibitor | Target | EC50/IC50 | Cell Line | Reference |
| This compound | Porcupine | 80 pM (EC50) | L-Wnt-STF | [1][4] |
| LGK974 | Porcupine | 0.4 nM (IC50) | TM3 | [6][7][8] |
| Wnt-C59 | Porcupine | 74 pM (IC50) | HEK293 | [9][10] |
| IWP-2 | Porcupine | 27 nM (IC50) | Cell-free assay | [11][12][13][14][15] |
Experimental Protocols
To validate the efficacy of this compound in a new cell model, a Wnt reporter assay is the gold standard. Below is a detailed protocol for a luciferase-based Wnt reporter assay.
Wnt Reporter Luciferase Assay
Objective: To quantify the inhibition of Wnt signaling by this compound in a chosen cell line.
Materials:
-
HEK293 STF cells (or another suitable Wnt reporter cell line)[16][17][18][19]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and other Porcupine inhibitors
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Dual-luciferase reporter assay system
-
Luminometer
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding:
-
Culture HEK293 STF cells in complete growth medium.
-
Seed 2 x 10^4 cells per well into a 96-well white, clear-bottom plate and incubate for 24 hours.[20]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and other inhibitors in the appropriate vehicle (e.g., DMSO).
-
Add the desired concentrations of inhibitors to the cells. Include a vehicle-only control.
-
-
Wnt Pathway Activation:
-
To activate the Wnt pathway, add Wnt3a conditioned medium (e.g., at a pre-determined optimal concentration) or recombinant Wnt3a protein to the wells.[20] A negative control group without Wnt3a stimulation should be included.
-
Incubate the plate for 24 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of Wnt inhibition for each inhibitor concentration relative to the Wnt3a-stimulated control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Visualizing the Mechanism and Workflow
To further clarify the context of this compound's action and the experimental approach, the following diagrams are provided.
Wnt signaling pathway and this compound's point of inhibition.
Workflow for assessing Wnt inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. LGK974 | Porcupine | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. IWP-2 | Wnt pathway inhibitor | CK1δ inhibitor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. apexbt.com [apexbt.com]
- 16. ATCC HEK 293 STF; Embryonic Kidney; Human (Homo sapiens), Quantity: Each | Fisher Scientific [fishersci.com]
- 17. Cellosaurus cell line HEK 293 STF (CVCL_AQ26) [cellosaurus.org]
- 18. Vector Laboratories SUPERTOPFLASH (STF) HEK293 CL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 19. HEK 293 STF; Embryonic Kidney; Human (Homo sapiens) [lgcstandards.com]
- 20. benchchem.com [benchchem.com]
- 21. Wnt Reporter Activity Assay [bio-protocol.org]
A Head-to-Head Comparison: IWP-O1-Mediated Inhibition vs. Genetic Knockdown of PORCN in Wnt Signaling Research
For researchers, scientists, and drug development professionals investigating the Wnt signaling pathway, the choice between chemical inhibition and genetic knockdown of key targets is a critical experimental design decision. This guide provides a comprehensive comparison of two common methods for disrupting the function of Porcupine (PORCN), a crucial acyltransferase for Wnt protein secretion: the small molecule inhibitor IWP-O1 and genetic knockdown via shRNA.
This comparison guide delves into the mechanisms of action, provides a quantitative performance overview, and details the experimental protocols necessary to validate the effects of both approaches. A key consideration for researchers is the emerging evidence suggesting that while both methods effectively block Wnt secretion, PORCN may possess additional, Wnt-independent functions that are only revealed through genetic knockdown.
Mechanism of Action: A Tale of Two Interventions
This compound is a highly potent, small molecule inhibitor of PORCN.[1][2][3][4] It functions by binding to the PORCN enzyme and preventing the palmitoylation of Wnt proteins, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling pathways.[1][2][3][4] In contrast, genetic knockdown, typically achieved using short hairpin RNA (shRNA), targets the PORCN mRNA for degradation, thereby reducing the overall expression of the PORCN protein. This also leads to a loss of Wnt protein palmitoylation and secretion.
A pivotal distinction lies in their specificity. This compound, as an enzymatic inhibitor, primarily targets the catalytic activity of PORCN. Genetic knockdown, however, eliminates the entire protein, which may have implications for any non-catalytic or "moonlighting" functions of PORCN.[5]
Quantitative Performance Comparison
The following tables summarize the key quantitative data comparing the efficacy of this compound and PORCN knockdown in inhibiting Wnt signaling.
| Parameter | This compound | PORCN Knockdown (shRNA) | Reference |
| Potency (Wnt Signaling Inhibition) | EC50 = 80 pM (in L-Wnt-STF cells) | Not Applicable | [1][2][3][4] |
| Effect on Wnt Secretion | Complete inhibition | Significant reduction | [5] |
| Downstream Signaling Inhibition | Suppression of Dvl2/3 and LRP6 phosphorylation | Inhibition of Wnt/β-catenin signaling | [1][3][4][6] |
| Phenotypic Effect | This compound | PORCN Knockdown (shRNA) | Reference |
| Cell Viability/Proliferation | No significant effect on its own | Can decrease cell proliferation (Wnt-independent) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and validate these findings.
Wnt Secretion Assay
This protocol is used to measure the amount of secreted Wnt protein from cells treated with this compound or with PORCN knockdown.
-
Cell Culture: Plate cells (e.g., HEK293T) in a 6-well plate and grow to 70-80% confluency.
-
Treatment/Transfection:
-
This compound: Treat cells with the desired concentration of this compound (e.g., 100 nM) or DMSO as a vehicle control.
-
PORCN Knockdown: Transduce cells with lentiviral particles containing shRNA targeting PORCN or a non-targeting control shRNA. Select for transduced cells using an appropriate antibiotic.
-
-
Conditioned Media Collection: After 48-72 hours of treatment or post-transduction, replace the culture medium with serum-free media and incubate for an additional 24 hours. Collect the conditioned media.
-
Western Blot Analysis of Secreted Wnt:
-
Concentrate the conditioned media using a centrifugal filter device.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against the Wnt protein of interest (e.g., anti-Wnt3a).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
PORCN Knockdown and Verification
This protocol describes how to achieve and confirm the genetic knockdown of PORCN.
-
shRNA Vector Preparation: Clone an shRNA sequence targeting PORCN into a suitable lentiviral vector (e.g., pLKO.1). A non-targeting shRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant after 48 and 72 hours.
-
Cell Transduction: Transduce the target cell line with the collected lentivirus in the presence of polybrene.
-
Selection: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Verification by Western Blot:
-
Lyse the selected cells to extract total protein.
-
Perform western blotting as described above, using a primary antibody against PORCN.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control to confirm equal protein loading. A significant reduction in the PORCN band intensity compared to the non-targeting control confirms successful knockdown.
-
Wnt/β-catenin Signaling Reporter Assay (TOP/FOP Flash Assay)
This assay quantifies the activity of the canonical Wnt signaling pathway.
-
Cell Plating: Seed cells in a 24-well plate.
-
Transfection: Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid with a mutated TCF/LEF binding site (FOP-Flash), along with a Renilla luciferase plasmid for normalization.
-
Treatment: Treat the cells with this compound or perform PORCN knockdown as described previously. Wnt3a conditioned media can be added to stimulate the pathway.
-
Luciferase Assay: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The ratio of TOP-Flash to FOP-Flash activity, normalized to Renilla activity, indicates the level of Wnt/β-catenin signaling.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Wnt signaling pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and PORCN knockdown.
Conclusion
Both this compound and PORCN shRNA are effective tools for inhibiting Wnt secretion and signaling. This compound offers a rapid, titratable, and reversible method of inhibiting PORCN's enzymatic activity, making it ideal for pharmacological studies. Genetic knockdown via shRNA provides a long-term and robust reduction of PORCN protein levels.
The choice between these two powerful techniques will depend on the specific research question. For studies focused solely on the consequences of blocking Wnt secretion, this compound is a highly specific and potent tool. However, to investigate the full biological role of PORCN, including potential non-catalytic and Wnt-independent functions, genetic knockdown is the more appropriate approach. Researchers should be aware that phenotypes observed with PORCN knockdown may not be solely attributable to the inhibition of Wnt signaling and should be interpreted with this important distinction in mind.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 5. PORCN Moonlights in a Wnt-Independent Pathway That Regulates Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of IWP-O1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of IWP-O1, a potent inhibitor of the Wnt signaling pathway. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach prioritizing safety is strongly recommended. The following procedures are based on best practices for handling potent small molecule inhibitors and draw upon the established disposal protocols for the closely related compound, IWP-2.
It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
Understanding the Hazard Profile
This compound is a potent Porcupine (PORCN) inhibitor.[1][2][3][4][5] As with many biologically active small molecules, it should be handled as a hazardous substance. This necessitates treating all forms of this compound waste—solid, liquid solutions, and contaminated labware—as hazardous chemical waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound. This information is valuable for the preparation of solutions and for understanding the nature of the chemical waste.
| Property | Value | Source(s) |
| Molecular Weight | 432.48 g/mol | [1][2][3][4] |
| Solubility in DMSO | Up to 125 mg/mL (with sonication) | [1][5][6] |
| Appearance | Solid | [2] |
| CAS Number | 2074607-48-8 | [1][2][4] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is dependent on its form: solid (pure compound), in solution (typically with Dimethyl Sulfoxide - DMSO), or as contaminated labware.
Disposal of Solid (Neat) this compound
Unused or expired solid this compound must be treated as chemical waste.
Protocol:
-
Containerization: Ensure the solid this compound is in its original, clearly labeled container or a compatible, well-sealed chemical waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and explicitly identify the contents ("this compound, CAS: 2074607-48-8").
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Collection: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal of this compound Solutions
Given that this compound is frequently dissolved in DMSO, the disposal of these solutions requires special attention as DMSO can facilitate the absorption of other chemicals through the skin.[7]
Protocol:
-
Waste Stream: Do not dispose of this compound/DMSO solutions down the drain. This mixture must be collected as hazardous chemical waste.[7][8]
-
Containerization: Use a designated, leak-proof container suitable for organic solvent waste. Ensure the container is compatible with DMSO.
-
Labeling: Label the container "Hazardous Waste" and list all contents by percentage (e.g., "this compound in DMSO").
-
Collection: Store the sealed container in a satellite accumulation area and arrange for pickup by your institution's EHS department.
Disposal of Contaminated Labware
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be disposed of as solid chemical waste.[7]
Protocol:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Keep this solid waste separate from regular trash and biohazardous waste.
-
Disposal: Once the container is full, seal it and arrange for its collection by your institution's EHS department.
Mandatory Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the Porcupine (PORCN) enzyme, preventing Wnt protein palmitoylation and subsequent secretion.
This compound Disposal Workflow
Caption: Logical workflow for the segregation and disposal of different forms of this compound waste.
References
- 1. This compound | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. adooq.com [adooq.com]
- 4. biocat.com [biocat.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for IWP-O1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of IWP-O1, a potent Porcupine (PORCN) inhibitor.
This document provides crucial safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for personal safety and to ensure the integrity of experimental outcomes. This compound is a chemical compound intended for research use only and should be handled with care, following all institutional and national safety regulations.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment for handling this compound in both solid and solution forms.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Given the lack of specific permeation data, it is advisable to select gloves resistant to the solvent being used (e.g., DMSO). |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes of this compound solutions or accidental contact with the powder form. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects against minor spills and splashes. |
| Respiratory Protection | Not generally required for small quantities | Handling of the powder should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe handling of this compound. The following step-by-step guide covers the entire process from receiving the compound to its final disposal.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat and nitrile gloves) during inspection.
-
If the container is compromised, follow your institution's spill response protocol.
-
Verify that the received product matches the order details.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the storage temperature recommendations provided by the supplier, which is typically -20°C for long-term stability.
-
Store in a designated, secure area away from incompatible materials.
Preparation of Stock Solutions
-
All handling of solid this compound should be conducted in a chemical fume hood to prevent inhalation of the powder.
-
Materials Required:
-
Vial of this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully add the calculated volume of DMSO to the this compound vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Gently vortex the vial or warm it to 37°C for a few minutes to ensure complete dissolution.
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions and Cell Treatment
-
Dilute the this compound stock solution in pre-warmed, complete cell culture medium to the final desired working concentration.
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Unused or expired this compound powder should be disposed of as hazardous chemical waste in accordance with your institution's and local hazardous waste disposal regulations.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and cell culture plates, should be collected in a designated hazardous waste container.
-
Liquid Waste: Cell culture medium containing this compound should be collected and disposed of as liquid chemical waste. Do not pour it down the drain.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 432.48 g/mol |
| EC₅₀ (in L-Wnt-STF cells) | 80 pM[1][2][3][4] |
| Solubility in DMSO | ≥ 10 mg/mL |
| CAS Number | 2074607-48-8 |
Visualizing Safe Handling and Safety Precautions
The following diagrams illustrate the workflow for safely handling this compound and the logical relationships of the associated safety precautions.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Interrelation of safety precautions for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
